Technical Documentation Center

Nonyl 8-bromooctanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Nonyl 8-bromooctanoate

Core Science & Biosynthesis

Foundational

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Nonyl 8-bromooctanoate This guide provides a comprehensive overview of the synthesis of Nonyl 8-bromooctanoate, a valuable lipid synthon. The content is structured to deliv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Nonyl 8-bromooctanoate

This guide provides a comprehensive overview of the synthesis of Nonyl 8-bromooctanoate, a valuable lipid synthon. The content is structured to deliver not just a procedural methodology, but a deeper understanding of the chemical principles and experimental rationale that underpin a successful synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a robust and reproducible protocol.

Strategic Overview: The Fischer-Speier Esterification Pathway

Nonyl 8-bromooctanoate is an ester comprised of a nonyl alcohol moiety and an 8-bromooctanoic acid backbone.[1][2][3] Its synthesis is most effectively and economically achieved through the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[4][5]

The core principle of this pathway is the nucleophilic acyl substitution, where the hydroxyl group of nonyl alcohol attacks the protonated carbonyl carbon of 8-bromooctanoic acid.[5] The reaction is inherently reversible, and therefore, strategic measures must be implemented to drive the chemical equilibrium towards the formation of the desired ester product.[6][7]

Reactant Deep Dive: Characterization and Sourcing

A thorough understanding of the starting materials is fundamental to controlling the reaction and anticipating potential challenges.

  • 8-Bromooctanoic Acid : This bifunctional molecule serves as the acid component.[8] It possesses a carboxylic acid group for esterification and a terminal bromide, making it a versatile building block for further chemical modifications.[8][9] Typically a pale yellow or off-white solid, it is soluble in organic solvents.[8][10] For the purposes of this synthesis, a purity of >97% is recommended to minimize side reactions.[8] It can be synthesized from precursors like ethyl 8-bromooctanoate via hydrolysis or through a malonic ester synthesis using 1,6-dibromohexane.[11][12][13][14]

  • Nonyl Alcohol (1-Nonanol) : A nine-carbon straight-chain fatty alcohol, 1-nonanol is a colorless to slightly yellow liquid with a characteristic citrus or rose-orange odor.[15] It is the nucleophile in this reaction. Its high boiling point necessitates purification of the final product via vacuum distillation. It is largely insoluble in water but miscible with most organic solvents.[15] As a primary alcohol, it is well-suited for Fischer esterification, as it is less prone to elimination side reactions compared to tertiary alcohols.[4][5]

The Causality of Experimental Design

The success of the Fischer esterification hinges on several key factors:

  • Acid Catalysis : The reaction rate under neutral conditions is impractically slow. An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[7] The catalyst protonates the carbonyl oxygen of the 8-bromooctanoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the lone pair of electrons on the hydroxyl oxygen of nonyl alcohol.[4][16][17]

  • Equilibrium Control (Le Châtelier's Principle) : The reaction produces one molecule of water for every molecule of ester formed.[5] Since the reaction is reversible, the accumulation of water can drive the equilibrium back towards the starting materials via hydrolysis.[6][13] To achieve a high yield, water must be continuously removed from the reaction mixture. This is most effectively accomplished by using a Dean-Stark apparatus in conjunction with a solvent, such as toluene, that forms a low-boiling azeotrope with water.[5][7][13] The azeotrope distills over, condenses, and collects in the graduated arm of the trap, where the denser water separates and can be removed, while the solvent overflows back into the reaction flask. An alternative, though often less efficient, method is to use a large excess of one of the reactants, typically the more cost-effective one.[5][18]

Synthesis Workflow and Mechanistic Pathway

The following diagrams illustrate the overall experimental workflow and the step-by-step chemical mechanism.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - 8-Bromooctanoic Acid - Nonyl Alcohol (slight excess) - p-TsOH (catalyst) - Toluene (solvent) Setup 2. Assemble Apparatus: - Round-bottom flask - Dean-Stark Trap - Reflux Condenser Reflux 3. Heat to Reflux (approx. 110-120 °C) Setup->Reflux WaterRemoval 4. Azeotropic Removal of Water (Monitor collection in Dean-Stark) Reflux->WaterRemoval Wash 5. Aqueous Work-up: - Wash with NaHCO₃ (aq) - Wash with Brine WaterRemoval->Wash Dry 6. Dry & Concentrate: - Dry over Na₂SO₄ - Remove solvent via rotary evaporation Wash->Dry Purify 7. High-Vacuum Distillation Dry->Purify Product Nonyl 8-bromooctanoate (Purified Product) Purify->Product

Caption: High-level workflow for the synthesis of Nonyl 8-bromooctanoate.

G A 1. Protonation of Carboxylic Acid (Activation) B 2. Nucleophilic Attack by Alcohol A->B H⁺ C Tetrahedral Intermediate B->C D 3. Proton Transfer C->D E Activated Complex D->E (tautomerism) F 4. Elimination of Water (Leaving Group Departure) E->F H⁺ G Protonated Ester F->G -H₂O H 5. Deprotonation (Catalyst Regeneration) G->H I Final Ester Product H->I -H⁺

Caption: The step-by-step mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful removal of the calculated amount of water and proper separation during work-up are key indicators of reaction progression and success.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (approx.)Notes
8-Bromooctanoic Acid223.1122.3 g0.10Purity ≥ 97%
1-Nonanol (Nonyl Alcohol)144.2515.9 g (19.1 mL)0.111.1 equivalents
p-Toluenesulfonic acid (p-TsOH)172.200.5 g0.003Catalyst (can be substituted with H₂SO₄)
Toluene92.14150 mL-Solvent for azeotropic water removal
Saturated Sodium Bicarbonate-2 x 50 mL-For washing/neutralization
Saturated Sodium Chloride (Brine)-50 mL-For washing
Anhydrous Sodium Sulfate142.04~10 g-Drying agent
Step-by-Step Methodology
  • Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromooctanoic acid (22.3 g), 1-nonanol (15.9 g), p-toluenesulfonic acid (0.5 g), and toluene (150 mL).

  • Apparatus Assembly : Attach a Dean-Stark trap and a reflux condenser to the flask. Ensure all joints are properly sealed. Fill the Dean-Stark trap with toluene until it begins to flow back into the reaction flask.

  • Heating and Reflux : Place the apparatus in a heating mantle and begin stirring. Heat the mixture to a gentle reflux. The boiling point of toluene is approximately 111 °C; the reaction mixture will reflux at a similar temperature.

  • Water Removal and Monitoring : As the reaction proceeds, a water-toluene azeotrope will distill into the Dean-Stark trap. Upon condensing, the water (being denser) will separate and collect at the bottom of the trap. The theoretical amount of water to be collected is approximately 1.8 mL (0.10 mol). The reaction is considered complete when water no longer collects in the trap, which typically takes 4-8 hours.

  • Cooling and Quenching : Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Aqueous Work-up : Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution may occur), another 50 mL of sodium bicarbonate solution, and finally with 50 mL of brine. The bicarbonate wash neutralizes the acid catalyst and removes any unreacted 8-bromooctanoic acid.

  • Drying and Concentration : Drain the toluene layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and transfer the solution to a round-bottom flask. Remove the toluene solvent using a rotary evaporator.

  • Purification : The resulting crude oil is a mixture of the desired product, Nonyl 8-bromooctanoate, and unreacted 1-nonanol. Due to the high boiling points of both components, purification must be performed by fractional distillation under high vacuum. This step is critical for achieving high purity.

Product Characterization and Validation

The identity and purity of the final product, a colorless to pale yellow oil, should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy : To confirm the molecular structure.

  • FT-IR Spectroscopy : To verify the presence of the ester carbonyl group (~1740 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and confirm the molecular weight (349.35 g/mol ).[2]

Quantitative Data Summary

CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility
8-Bromooctanoic AcidC₈H₁₅BrO₂223.11147-150 / 2 mmHg[10]-Soluble in organic solvents, slightly in water.[9][10]
1-NonanolC₉H₂₀O144.25214-215[15]~0.83[15]Soluble in organic solvents, poorly in water.[15]
Nonyl 8-bromooctanoateC₁₇H₃₃BrO₂349.35High (Requires vacuum dist.)-Soluble in DMSO, DMF, DCM.[3]

Expected Outcome:

  • Yield : 80-95% (based on the limiting reagent, 8-bromooctanoic acid).

  • Purity : >95% after vacuum distillation.

Trustworthiness: Mitigating Side Reactions

The primary side reaction of concern in Fischer esterification, especially under harsh conditions, is the acid-catalyzed dehydration of the alcohol to form an ether (di-nonyl ether) or an alkene.[13] However, using a primary alcohol like 1-nonanol and maintaining a controlled reflux temperature significantly minimizes these pathways. The described work-up procedure is robust, ensuring the complete removal of acidic components and water-soluble impurities, thereby validating the integrity of the final product.

References

  • Vertex AI Search. (n.d.). Unlock the Potential of 8-Bromooctanoic Acid: A Versatile Building Block for Chemical Synthesis. Retrieved February 10, 2026.
  • Ataman Kimya. (n.d.). NONYL ALCOHOL. Retrieved February 10, 2026.
  • Histry Chem. (n.d.).
  • Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved February 10, 2026.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 10, 2026.
  • Roberts, I., & Urey, H. C. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved February 10, 2026.
  • ChemicalBook. (n.d.). 8-Bromooctanoic acid | 17696-11-6. Retrieved February 10, 2026.
  • SMM. (n.d.). [Chemical Knowledge]:Properties and uses of n-nonanol. Retrieved February 10, 2026.
  • Riddhisiddhi Chemicals. (2023). Nonyl Alcohol. Retrieved February 10, 2026.
  • Guidechem. (n.d.). 8-Bromooctanoic acid 17696-11-6 wiki. Retrieved February 10, 2026.
  • NOAA. (n.d.). NONANOL - CAMEO Chemicals. Retrieved February 10, 2026.
  • ChemicalBook. (n.d.). 8-Bromooctanoic acid synthesis. Retrieved February 10, 2026.
  • ChemBK. (2024). 8-Bromo octanioic acid ethyl ester. Retrieved February 10, 2026.
  • National Center for Biotechnology Information. (n.d.). Nonyl 8-bromooctanoate.
  • MedKoo Biosciences. (n.d.).
  • BroadPharm. (n.d.). nonyl 8-bromooctanoate, 2089253-38-1. Retrieved February 10, 2026.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. Retrieved February 10, 2026.
  • Wikipedia. (n.d.).
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 10, 2026.
  • J&K Scientific LLC. (2025).
  • BLD Pharm. (n.d.).
  • Google Patents. (n.d.).

Sources

Exploratory

A Technical Guide to Nonyl 8-bromooctanoate (CAS No. 2089253-38-1): A Key Architectural Element in Lipid Nanoparticle Drug Delivery Systems

Introduction In the rapidly evolving landscape of advanced drug delivery, particularly in the realm of nucleic acid therapeutics, the design and synthesis of novel lipid components are paramount. Nonyl 8-bromooctanoate (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the rapidly evolving landscape of advanced drug delivery, particularly in the realm of nucleic acid therapeutics, the design and synthesis of novel lipid components are paramount. Nonyl 8-bromooctanoate (CAS No. 2089253-38-1) has emerged as a critical chemical intermediate, offering a versatile platform for the construction of custom lipids tailored for lipid nanoparticle (LNP) formulations.[1] This guide provides an in-depth technical overview of nonyl 8-bromooctanoate, focusing on its chemical properties, synthesis, and its pivotal role in the development of next-generation drug delivery vehicles. For researchers and scientists in drug development, understanding the utility of such a building block is essential for innovating at the frontier of nanomedicine.

Physicochemical Properties of Nonyl 8-bromooctanoate

Nonyl 8-bromooctanoate is a bifunctional molecule featuring a terminal bromide and a nonyl ester. This structure makes it an ideal reagent for introducing an eight-carbon linker with a reactive handle for subsequent chemical modifications. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, which is the cornerstone of its utility in synthesizing more complex lipid structures.[1]

PropertyValueSource
CAS Number 2089253-38-1[1]
Molecular Formula C₁₇H₃₃BrO₂[1][2][3]
Molecular Weight 349.35 g/mol [2][3]
IUPAC Name nonyl 8-bromooctanoate[2]
Appearance To be determined[3]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[3]

Core Application: Synthesis of Cationic Lipids for LNP Formulation

The primary application of nonyl 8-bromooctanoate is in the synthesis of ionizable and cationic lipids, which are fundamental components of LNPs for encapsulating and delivering nucleic acid payloads like mRNA and siRNA.[4] The positive charge of these lipids at acidic pH facilitates the encapsulation of negatively charged nucleic acids during LNP formation and aids in their endosomal escape within the target cell.[4]

Hypothetical Synthesis of a Novel Cationic Lipid

To illustrate the utility of nonyl 8-bromooctanoate, we present a representative synthesis of a novel cationic lipid. In this example, the bromide of nonyl 8-bromooctanoate is displaced by a tertiary amine to form a quaternary ammonium salt, a common feature in cationic lipids.

Reaction Scheme:

Cationic Lipid Synthesis Nonyl_8_bromooctanoate Nonyl 8-bromooctanoate (CAS 2089253-38-1) Cationic_Lipid Novel Cationic Lipid Nonyl_8_bromooctanoate->Cationic_Lipid Nucleophilic Substitution Tertiary_Amine Tertiary Amine (e.g., N,N-dimethylethanolamine) Tertiary_Amine->Cationic_Lipid Solvent Acetonitrile Solvent->Cationic_Lipid Reaction Medium

Caption: Synthesis of a novel cationic lipid.

Experimental Protocol: Synthesis of a Novel Cationic Lipid

This protocol is a generalized procedure for the synthesis of a cationic lipid using nonyl 8-bromooctanoate.

Materials:

  • Nonyl 8-bromooctanoate (1 equivalent)

  • N,N-dimethylethanolamine (1.2 equivalents)

  • Anhydrous acetonitrile

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

  • Nitrogen or Argon atmosphere setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve nonyl 8-bromooctanoate in anhydrous acetonitrile.

  • Add N,N-dimethylethanolamine to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to elute the desired cationic lipid.

  • Collect the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of the Synthesized Cationic Lipid

Thorough characterization is crucial to confirm the identity and purity of the synthesized lipid. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Hypothetical NMR Data for the Synthesized Cationic Lipid
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
N-CH₃~3.3 (s, 6H)~51.0
N-CH₂~3.5 (t, 2H)~65.0
O-CH₂ (ester)~4.1 (t, 2H)~64.5
C=O-~173.0
Alkyl Chain CH₂1.2-1.7 (m)25.0-35.0
Terminal CH₃~0.9 (t, 3H)~14.0

Note: These are predicted chemical shifts and will vary based on the specific tertiary amine used and the NMR solvent.

Role in Lipid Nanoparticle (LNP) Formulation

The synthesized cationic lipid, along with other components such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, can be used to formulate LNPs for nucleic acid delivery.[4][5]

LNP Formulation Workflow:

LNP Formulation Lipid_Mix Lipid Mixture in Ethanol (Cationic Lipid, DSPC, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (Microfluidics) Lipid_Mix->Mixing Nucleic_Acid Nucleic Acid in Aqueous Buffer (pH 4.0) Nucleic_Acid->Mixing LNP_Formation Self-Assembly into LNPs Mixing->LNP_Formation Dialysis Dialysis/ Buffer Exchange (pH 7.4) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Sources

Foundational

Technical Guide: Solubility Profiling & Handling of Nonyl 8-bromooctanoate

The following technical guide details the physicochemical profile, solubility behavior, and handling protocols for Nonyl 8-bromooctanoate , a critical intermediate in the synthesis of ionizable lipids for Lipid Nanoparti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility behavior, and handling protocols for Nonyl 8-bromooctanoate , a critical intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs).

Executive Summary

Nonyl 8-bromooctanoate (CAS: 2089253-38-1) is a lipophilic ester widely utilized as an electrophilic scaffold in the synthesis of ionizable amino lipids for RNA delivery systems (Lipid Nanoparticles/LNPs).[1] Its primary utility lies in the displacement of the terminal bromide by amine headgroups to generate cationic lipids capable of endosomal escape.

Due to its high lipophilicity (Calculated LogP ~6.9), this compound presents specific solubility challenges in aqueous environments but exhibits excellent compatibility with organic solvents used in microfluidic formulation and organic synthesis. This guide provides the data and protocols necessary to integrate this reagent into drug development workflows.

Physicochemical Identity & Properties[2][3][4]

Before attempting solubilization, verify the material identity against the following specifications.

PropertyValue / DescriptionSource/Method
Chemical Name Nonyl 8-bromooctanoateIUPAC
CAS Number 2089253-38-1Chemical Abstracts
Molecular Formula C₁₇H₃₃BrO₂Stoichiometry
Molecular Weight 349.35 g/mol Calculated
Physical State Colorless to pale yellow oilObservation
LogP (Predicted) 6.9 ± 0.5XLogP3 [1]
Boiling Point >300°C (Predicted)High-MW Ester
pKa N/A (Neutral Ester)Structural Analysis

Solubility Profile

The following data categorizes solvent compatibility based on "Biorelevant" (formulation) and "Synthetic" (reaction) contexts.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingSaturation Limit (Est.)*Application Context
Chlorinated Dichloromethane (DCM)Miscible >100 mg/mLSynthesis (Amine alkylation)
Chlorinated ChloroformMiscible >100 mg/mLLipid film preparation
Polar Aprotic DMSOSoluble ~20–50 mg/mLStock solutions / Screening
Polar Aprotic DMFSoluble ~20–50 mg/mLHigh-temp substitution reactions
Alcohol Ethanol (Absolute)Soluble >50 mg/mLLNP Formulation (Organic phase)
Ether THFSoluble >50 mg/mLGeneral synthesis
Aqueous Water / PBS (pH 7.[2][3]4)Insoluble < 1 µg/mLIncompatible (Requires surfactant)

*Note: Quantitative limits are estimated based on structural analogs (e.g., fatty acid esters). Exact saturation points should be determined via the protocol in Section 5.

Critical Solubility Insights
  • Hydrophobic Nature: With a C8 acid chain and C9 alcohol chain, the molecule is dominated by aliphatic dispersion forces. It will not dissolve in aqueous buffers without a surfactant or co-solvent.

  • LNP Formulation: In microfluidic mixing (e.g., NanoAssemblr), Nonyl 8-bromooctanoate is typically dissolved in Ethanol at concentrations ranging from 5 mM to 50 mM before mixing with the aqueous phase.

  • Reaction Solvent: For nucleophilic substitution reactions (displacing the Bromide), DCM or DMF are preferred to maintain high reactant concentration and solubility of the amine nucleophile [2].

Mechanistic Workflow: From Reagent to Product[4][7]

The following diagram illustrates the decision logic for solvent selection based on the intended downstream application (Synthesis vs. Formulation).

SolubilityWorkflow Start Nonyl 8-bromooctanoate (Neat Oil) Decision Intended Application? Start->Decision SynthPath Synthesis (Lipid Construction) Decision->SynthPath Chemical Modification FormPath LNP Formulation (Drug Delivery) Decision->FormPath Encapsulation SolvSynth Solvent: DCM or DMF (High Solubility) SynthPath->SolvSynth SolvForm Solvent: Ethanol (Miscible w/ Water) FormPath->SolvForm Reaction Nucleophilic Substitution (Target: Amino Lipid) SolvSynth->Reaction + Amine Mixing Microfluidic Mixing (Target: Nanoparticle) SolvForm->Mixing + Aqueous Buffer

Caption: Logical workflow for solvent selection. DCM/DMF maximizes reaction kinetics; Ethanol enables miscibility during aqueous microfluidic mixing.

Experimental Protocols

As specific saturation data is often batch-dependent, use these self-validating protocols to determine exact solubility limits in your lab.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Purpose: To define the exact saturation limit in a specific solvent (e.g., Ethanol for LNP formulation).

  • Preparation: Weigh approximately 100 mg of Nonyl 8-bromooctanoate into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration:

    • Seal tightly and agitate (vortex or shaker) at 25°C for 24 hours.

    • Self-Validation Check: If the oil droplet disappears completely, the solubility is >100 mg/mL. Add more solute until a persistent oil phase remains.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to separate the undissolved oil phase from the saturated supernatant.

  • Quantification:

    • Remove the supernatant carefully.

    • Dilute 10µL of supernatant into 990µL of Acetonitrile.

    • Analyze via HPLC-UV (210 nm) or CAD (Charged Aerosol Detector) against a standard curve.

Protocol B: Visual Solubility Screen (Rapid)

Purpose: Quick "Go/No-Go" check for synthesis.

  • Place 10 mg of reagent in a clear glass vial.

  • Add solvent in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no refraction lines (schlieren patterns) or bottom droplets.

    • Calculation: Solubility (mg/mL) = 10 mg / Volume added (mL).[4]

Stability & Handling Risks

Hydrolysis (Ester Cleavage)
  • Risk: The ester bond is susceptible to hydrolysis in the presence of water and acids/bases, yielding 8-bromooctanoic acid and nonanol .

  • Mitigation: Store stock solutions in anhydrous organic solvents (DMSO, Ethanol) over molecular sieves if kept for >24 hours. Avoid aqueous storage.

Photosensitivity (Alkyl Bromide)
  • Risk: Alkyl bromides can degrade under UV light, releasing free bromide ions and forming radical species.

  • Mitigation: Store neat oil and solutions in amber glass vials .

Safety (SDS Summary)
  • Hazards: Skin irritant (Category 2), Eye irritant (Category 2A).

  • PPE: Nitrile gloves are required. DCM permeates latex; use PVA or laminate gloves for prolonged DCM handling.

References

  • PubChem. "Nonyl 8-bromooctanoate (Compound)."[3] National Library of Medicine. Accessed Feb 2026.[5] [Link]

  • ModernaTX, Inc. "Compounds and Compositions for Intracellular Delivery of Therapeutic Agents." U.S. Patent 9,868,691. (Describes the use of bromo-esters in lipid synthesis).
  • Maier, M. A., et al. "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 2013. (Context on ester-based lipid biodegradability).

Sources

Exploratory

Technical Guide: The Role of Nonyl 8-bromooctanoate in Biodegradable Lipid Synthesis

This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs).[1] It details the chemical utility, syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs).[1] It details the chemical utility, synthesis protocols, and critical quality attributes of Nonyl 8-bromooctanoate .

[1]

Executive Summary

Nonyl 8-bromooctanoate (CAS: 2089253-38-1) is a specialized alkylating agent used primarily as a building block (synthon) in the synthesis of biodegradable ionizable cationic lipids .[1]

Unlike earlier generations of cationic lipids (e.g., DLin-MC3-DMA) which utilized stable alkyl chains, lipids derived from Nonyl 8-bromooctanoate incorporate a labile ester linkage within the hydrophobic tail.[1] This structural modification is the "safety switch" of modern mRNA delivery systems: it allows the lipid to be hydrolyzed by intracellular esterases after payload delivery, significantly reducing tissue accumulation and systemic toxicity.[1]

Part 1: Chemical Identity & Functional Architecture[1]

To understand the utility of Nonyl 8-bromooctanoate, one must deconstruct its three functional domains. It is not merely a reagent; it is a pre-assembled modular component designed to impart specific pharmacokinetics to the final lipid.[1]

DomainChemical StructureFunction in LNP Lipid
Leaving Group Terminal Bromide (Br-)Facilitates

nucleophilic substitution with the amine headgroup.[1]
Spacer Octanoate (

chain)
Determines the distance between the amine headgroup and the ester.[1] This distance modulates the

of the ionizable amine (critical for endosomal escape).[1]
Biodegradable Linker Ester Bond (-COO-)The site of enzymatic hydrolysis.[1] Cleavage here separates the headgroup from the tail, rendering the lipid inert and excretable.[1]
Hydrophobic Tail Nonyl Group (

chain)
Provides the lipophilicity required for LNP self-assembly and membrane fusion.[1]
Technical Distinction: Linear vs. Branched

Researchers must distinguish Nonyl 8-bromooctanoate from its analogue Heptadecan-9-yl 8-bromooctanoate .[1]

  • Nonyl 8-bromooctanoate: Yields a linear tail (C9).[1] Used in screening libraries and specific lipid series (e.g., L319 analogues).[1]

  • Heptadecan-9-yl 8-bromooctanoate: Yields a branched tail.[1] Used in the synthesis of lipids like SM-102 (Moderna).[1][2][3][4]

  • Application Note: Nonyl 8-bromooctanoate is often used to fine-tune the "cone shape" of the lipid.[1] If the final lipid requires less steric bulk in the tail region to optimize packing, the linear Nonyl variant is selected over the branched Heptadecan-9-yl variant.[1]

Part 2: Synthesis of the Reagent (Nonyl 8-bromooctanoate)[1]

Before using the reagent to build a lipid, it must often be synthesized or verified for purity.[1] The synthesis is a Fischer esterification or Steglich esterification.[1]

Protocol A: Acid-Catalyzed Esterification (Scalable)

Rationale: This method is preferred for gram-to-kilogram scale synthesis due to cost-efficiency.[1]

Reagents:

  • 8-Bromooctanoic acid (1.0 eq)[1]

  • 1-Nonanol (1.1 eq)[1]

  • Sulfuric acid (

    
    , catalytic) or p-Toluenesulfonic acid (pTSA)[1]
    
  • Solvent: Toluene (for Dean-Stark water removal)[1]

Step-by-Step Workflow:

  • Dissolution: Charge reaction vessel with 8-bromooctanoic acid and 1-nonanol in toluene (0.5 M concentration).

  • Catalysis: Add catalytic

    
     (1-5 mol%).[1]
    
  • Reflux: Heat to reflux (

    
    ) using a Dean-Stark trap to continuously remove water. Critical: Driving water removal is essential to shift the equilibrium toward the ester.[1]
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS until acid is consumed (<1%).[1]

  • Workup: Cool to RT. Wash with saturated

    
     (to remove unreacted acid) followed by brine.[1][5]
    
  • Purification: Dry organic layer over

    
    , concentrate. Purify via vacuum distillation or flash chromatography (Silica, 0-5% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the carboxylic acid proton (>11 ppm) and the appearance of the triplet at ~4.06 ppm corresponding to the

    
     protons of the nonyl group.[1]
    

Part 3: Application - Synthesis of Ionizable Lipids[1][2][3][4]

This is the core application: using Nonyl 8-bromooctanoate to alkylate an amine core.[1] The following protocol describes the synthesis of a representative biodegradable lipid (e.g., an analogue of the "Lipid 5" series described by Maier et al.).

Reaction Logic: The Alkylation

The reaction involves the nucleophilic attack of a secondary or primary amine on the terminal carbon attached to the bromine.[1]

Target Lipid Structure: A tertiary amine core with two ester-containing tails.[1][3] Core Reactant: 3-(dimethylamino)propane-1,2-diol (or similar amine headgroups).[1]

Detailed Protocol

1. Stoichiometry Setup:

  • Amine Core: 1.0 equivalent.

  • Nonyl 8-bromooctanoate: 2.2 to 2.5 equivalents (Excess is required to ensure complete dialkylation).[1]

  • Base: Potassium Carbonate (

    
    , 3.0 eq) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.[1]
  • Solvent: Acetonitrile (

    
    ) or Ethanol (EtOH).[1] Note: Acetonitrile is preferred for 
    
    
    
    reactions due to its polar aprotic nature.[1]

2. Execution:

  • Suspend the amine core and base in anhydrous Acetonitrile.[1]

  • Add Nonyl 8-bromooctanoate dropwise at room temperature.

  • Heat the mixture to

    
     under nitrogen atmosphere for 16–24 hours.
    
  • In-Process Control (IPC): Monitor by LC-MS. You will see the mono-alkylated intermediate appear first, followed by the di-alkylated product.[1] Do not stop until the mono-alkylated species is <5%.[1]

3. Workup & Isolation:

  • Filter off the inorganic salts (

    
    ).[1]
    
  • Concentrate the filtrate.[1]

  • Flash Chromatography: This step is critical.[1] The excess Nonyl 8-bromooctanoate is non-polar.[1] The ionizable lipid is polar.[1]

    • Eluent: Start with 100% Dichloromethane (DCM), then gradient to DCM/MeOH (95:5) with 1%

      
       (modifier is crucial to keep the amine deprotonated and prevent streaking).[1]
      

Part 4: Visualization of Pathways[1]

Diagram 1: Synthesis of the Reagent and the Lipid

The following diagram illustrates the conversion of the acid precursor to the ester reagent, and its subsequent use in lipid synthesis.

LipidSynthesis cluster_0 Critical Safety Mechanism Acid 8-Bromooctanoic Acid (Precursor) Reagent Nonyl 8-bromooctanoate (The Reagent) Acid->Reagent Esterification (H+, -H2O) Alcohol 1-Nonanol (C9 Alcohol) Alcohol->Reagent Esterification (H+, -H2O) FinalLipid Biodegradable Ionizable Lipid (LNP Component) Reagent->FinalLipid N-Alkylation (SN2, +Base) Amine Amine Headgroup (e.g., Ethanolamine) Amine->FinalLipid Waste Biodegradation (In Vivo) FinalLipid->Waste Hydrolysis by Esterases

Caption: Workflow from precursor assembly to final lipid synthesis and in vivo biodegradation.

Part 5: Quality Control & Troubleshooting

When using Nonyl 8-bromooctanoate, specific impurities can compromise the efficacy of the final LNP.

ParameterSpecificationMethodWhy it matters
Purity > 97%GC-FID or HPLC-ELSDImpurities (like unreacted nonanol) act as "surfactants" that destabilize LNP formation.[1]
Acid Content < 0.5%Titration / NMRResidual 8-bromooctanoic acid will protonate the amine during alkylation, killing the reaction yield (salt formation).[1]
Water Content < 0.1%Karl FischerWater competes as a nucleophile in the alkylation step, hydrolyzing the bromide to an alcohol.[1]
Troubleshooting the Alkylation
  • Problem: Reaction stalls at mono-alkylation.

  • Root Cause: Steric hindrance or insufficient temperature.

  • Solution: Switch solvent to DMF (Dimethylformamide) to increase reaction temperature to

    
    , or add Potassium Iodide (KI) as a catalyst (Finkelstein reaction in situ) to convert the Alkyl-Bromide to a more reactive Alkyl-Iodide.
    

References

  • Maier, M. A., et al. (2013). Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics.[1][6] Molecular Therapy, 21(8), 1570–1578. [Link][1]

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1–11. [Link][1]

  • PubChem. (n.d.).[1] Nonyl 8-bromooctanoate Compound Summary. National Library of Medicine. [Link][1]

Sources

Foundational

Technical Guide: Nonyl 8-Bromooctanoate as a Strategic Intermediate in Lipid Nanoparticle (LNP) Synthesis

Executive Summary Nonyl 8-bromooctanoate (CAS: 2089253-38-1) is a specialized bifunctional alkylating agent primarily utilized in the synthesis of ionizable cationic lipids for Lipid Nanoparticle (LNP) delivery systems.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nonyl 8-bromooctanoate (CAS: 2089253-38-1) is a specialized bifunctional alkylating agent primarily utilized in the synthesis of ionizable cationic lipids for Lipid Nanoparticle (LNP) delivery systems.[1][2][3] Unlike simple alkyl halides, this molecule incorporates an internal ester linkage within the hydrophobic chain. This structural feature is critical for biodegradability , allowing the lipid tail to be enzymatically hydrolyzed in vivo (e.g., by esterases) after mRNA payload delivery, thereby reducing potential accumulation and toxicity in the liver.

This guide details the physicochemical profile, synthesis protocols, and downstream applications of Nonyl 8-bromooctanoate, specifically focusing on its role in constructing next-generation mRNA delivery vehicles.[2]

Part 1: Chemical Identity & Physicochemical Profile[2][4]

PropertySpecification
Chemical Name Nonyl 8-bromooctanoate
CAS Number 2089253-38-1
Molecular Formula C₁₇H₃₃BrO₂
Molecular Weight 349.35 g/mol
Structure Br-(CH₂)₇-COO-(CH₂)₈-CH₃
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, Chloroform, DMSO, DMF, Ethyl Acetate
Key Functionality Primary Bromide: Electrophile for Sₙ2 substitution.Ester Linkage: Biodegradable site for in vivo clearance.[2][4]

Part 2: Synthetic Routes (The "How")

Two primary methods exist for synthesizing Nonyl 8-bromooctanoate. The Steglich Esterification is preferred for laboratory-scale high-purity synthesis, while Fischer Esterification is scalable for industrial production.[2]

Method A: Steglich Esterification (High Precision)

Recommended for research scale to minimize harsh acidic conditions.

Reagents:

  • 8-Bromooctanoic acid (1.0 equiv)[5][6]

  • 1-Nonanol (1.1 equiv)[2]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)[2]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 8-bromooctanoic acid (e.g., 5.0 g) and 1-nonanol in anhydrous DCM under a nitrogen atmosphere.

  • Activation: Cool the mixture to 0°C. Add EDC·HCl and DMAP.[7]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The reaction creates an active O-acylisourea intermediate, which is then attacked by the nonanol.[2]

  • Workup: Dilute with DCM. Wash sequentially with:

    • Saturated NaHCO₃ (to remove unreacted acid).[7]

    • 1M HCl (to remove DMAP/EDC byproducts).

    • Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (0–10% Ethyl Acetate in Hexanes).

  • Yield: Typically 75–85%.[2]

Method B: Fischer Esterification (Industrial Scale)

Uses acid catalysis and equilibrium manipulation.

Protocol:

  • Reflux 8-bromooctanoic acid with excess 1-nonanol in Toluene.

  • Add catalytic p-Toluenesulfonic acid (pTSA).[2]

  • Use a Dean-Stark trap to continuously remove water, driving the equilibrium toward the ester product.

  • Neutralize with sodium bicarbonate wash and distill excess nonanol.

Visualization: Synthesis Workflow

The following diagram illustrates the Steglich route, highlighting the critical intermediate activation.

SynthesisWorkflow Substrate 8-Bromooctanoic Acid (COOH Head) Intermediate Active O-Acylisourea Substrate->Intermediate Activation (0°C) Reagent 1-Nonanol (Alcohol) Product Nonyl 8-bromooctanoate (Target Ester) Reagent->Product Coupling Catalyst EDC / DMAP (Activator) Catalyst->Intermediate Intermediate->Product Nucleophilic Attack (RT, 12h)

Figure 1: Steglich esterification pathway for the synthesis of Nonyl 8-bromooctanoate under mild conditions.

Part 3: Reactivity & Applications (The "Why")

The primary value of Nonyl 8-bromooctanoate lies in its ability to introduce a biodegradable hydrophobic tail onto an amine headgroup. This is the cornerstone of modern LNP design (e.g., lipids similar to ALC-0315 used in the Pfizer-BioNTech COVID-19 vaccine).[2]

Mechanism: Sₙ2 Alkylation

The terminal bromide is a good leaving group.[2] When reacted with a primary or secondary amine (the "headgroup"), the amine performs a backside attack (Sₙ2), displacing the bromide.

Reaction:


[2]
Critical Application: Biodegradable Ionizable Lipids

In LNP synthesis, the "tail" must be hydrophobic enough to form a nanoparticle but must not persist indefinitely in the body.

  • Structure: The Nonyl 8-bromooctanoate provides a C8 spacer and a C9 tail.[1][2][3]

  • Function: The internal ester bond (from the octanoate) serves as a "break point."

  • Metabolism: Once the LNP enters the cell and delivers the mRNA, intracellular esterases hydrolyze the ester bond. This splits the lipid into a hydrophilic head (excretable) and a fatty alcohol (metabolizable), preventing lipidosis (toxic accumulation of lipids).

Visualization: Downstream LNP Lipid Assembly

This diagram demonstrates how Nonyl 8-bromooctanoate is coupled to an amino-alcohol core to form a functional ionizable lipid.[2]

LNPAssembly Linker Nonyl 8-bromooctanoate (Electrophile) Reaction Sn2 Alkylation (Ethanol / 62°C / Base) Linker->Reaction Headgroup Amino-Alcohol Core (e.g., Ethanolamine deriv.) (Nucleophile) Headgroup->Reaction Lipid Biodegradable Ionizable Lipid (LNP Component) Reaction->Lipid EstCl In Vivo Clearance: Esterase Cleavage Site Lipid->EstCl Metabolic Fate

Figure 2: Assembly of an ionizable lipid using Nonyl 8-bromooctanoate, highlighting the introduction of the metabolic clearance site.[2]

Part 4: Quality Control & Analytics[2]

To ensure the material is suitable for pharmaceutical-grade LNP synthesis, the following analytical markers must be verified.

MethodDiagnostic SignalPurpose
¹H NMR (300 MHz, CDCl₃) δ 4.06 ppm (t, 2H): -COO-CH ₂- (Ester methylene)δ 3.40 ppm (t, 2H): -CH ₂-Br (Bromo methylene)δ 2.29 ppm (t, 2H): -CH ₂-COO- (Alpha-carbonyl)Confirms structure and ensures no hydrolysis of the ester or loss of bromine.[2]
TLC (Silica) R_f ~0.4–0.6 (10% EtOAc in Hexane)Purity check. The product should be a single spot, distinct from the polar acid starting material (baseline).
GC-MS Molecular Ion [M]+ or characteristic fragments (loss of Br)Confirms molecular weight and absence of solvent residues.

Self-Validating Protocol Tip: When running the NMR, integration of the triplet at 4.06 ppm (ester) and 3.40 ppm (bromide) must be exactly 1:1. A deviation suggests either hydrolysis (loss of ester) or side-reactions at the bromine site.[2]

Part 5: Safety & Handling

  • Hazards: As an alkyl bromide, it is a potential alkylating agent and should be treated as a mutagen. It is also an irritant to skin and eyes.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over time.

  • Disposal: Halogenated organic waste streams. Do not mix with general organic waste if incineration protocols differ for halogens.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 126697430, Nonyl 8-bromooctanoate. Retrieved from [Link]

  • Richner, J. M., et al. (2017). Modified mRNA Vaccines Protect against Zika Virus Infection. Cell. (referenced for general lipid synthesis methodologies involving bromo-esters).[2] Retrieved from [Link]

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy.[2] (Foundational text on biodegradable ester tails). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Custom Lipids Using Nonyl 8-bromooctanoate

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Custom Lipids in Modern Therapeutics The advent of mRNA-based vaccines and therapies has underscored the indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Custom Lipids in Modern Therapeutics

The advent of mRNA-based vaccines and therapies has underscored the indispensable role of lipid nanoparticles (LNPs) as sophisticated drug delivery vehicles.[1][2] These LNPs are meticulously engineered multi-component systems designed to protect the delicate mRNA payload from degradation and facilitate its efficient delivery into target cells.[3] At the heart of these delivery systems are custom-synthesized lipids, particularly ionizable cationic lipids, which are paramount for encapsulating the negatively charged nucleic acid cargo and enabling its release from the endosome.[1][4]

The structural diversity of these lipids is a key determinant of the efficacy, safety, and biodistribution of the therapeutic.[1][2] By modulating the headgroup, linker, and tail components of the lipid, researchers can fine-tune the properties of the LNP to optimize performance for specific applications.[1][2] Nonyl 8-bromooctanoate is a versatile and valuable building block in the synthesis of these custom lipids.[5] It provides a readily functionalizable C17 aliphatic chain that can be incorporated as a lipid tail. The terminal bromide is an excellent leaving group, making it amenable to nucleophilic substitution reactions for the attachment of various headgroups.[5]

This application note provides a comprehensive guide to the synthesis of a custom ionizable lipid using Nonyl 8-bromooctanoate as a key reagent. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step protocol for the synthesis and purification, and outline the analytical methods for the characterization of the final product.

Strategic Synthesis of a Custom Ionizable Lipid

The synthesis of custom lipids often involves the coupling of a lipophilic tail with a hydrophilic or ionizable headgroup. In this guide, we will focus on the synthesis of a novel ionizable lipid through the N-alkylation of an amino alcohol with Nonyl 8-bromooctanoate. This reaction is a variation of the well-established Williamson ether synthesis, adapted for the formation of a carbon-nitrogen bond.

Reaction Scheme: N-Alkylation of an Amino Alcohol

The overall synthetic strategy involves the reaction of Nonyl 8-bromooctanoate with a suitable amino alcohol, such as 2-aminoethanol, in the presence of a base. This reaction yields a custom ionizable lipid with a secondary amine that can be protonated at endosomal pH, and a hydroxyl group that can be further functionalized if desired.

Reaction scheme for the synthesis of a custom lipid from Nonyl 8-bromooctanoate and 2-aminoethanol.

Caption: Synthesis of a custom ionizable lipid via N-alkylation.

Mechanistic Insights and Rationale for Experimental Choices

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The lone pair of electrons on the nitrogen atom of the amino alcohol acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom in Nonyl 8-bromooctanoate. The bromide ion is displaced as the leaving group.

The choice of a suitable base is critical to deprotonate the amino group, thereby increasing its nucleophilicity and driving the reaction forward. A non-nucleophilic, moderately strong base such as potassium carbonate (K₂CO₃) is ideal for this purpose as it is strong enough to deprotonate the amine without causing significant side reactions like hydrolysis of the ester group.

A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding with the nucleophile, which would otherwise reduce its reactivity.

Detailed Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of a custom ionizable lipid from Nonyl 8-bromooctanoate and 2-aminoethanol.

Materials and Reagents
Reagent/MaterialGradeSupplier
Nonyl 8-bromooctanoate≥95%BroadPharm[5] or similar
2-Aminoethanol≥99%Sigma-Aldrich or similar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific or similar
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich or similar
Dichloromethane (DCM)HPLC GradeFisher Scientific or similar
HexaneHPLC GradeFisher Scientific or similar
Ethyl AcetateHPLC GradeFisher Scientific or similar
Silica Gel230-400 meshMerck or similar
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific or similar

Safety Precautions: Nonyl 8-bromooctanoate and 2-aminoethanol are irritants. DMF is a skin and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Nonyl 8-bromooctanoate (3.49 g, 10 mmol) and anhydrous dimethylformamide (DMF, 40 mL).

  • Addition of Reagents: Add 2-aminoethanol (0.61 g, 10 mmol) to the flask, followed by anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Reaction: Heat the reaction mixture to 80 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Transfer the filtrate to a separatory funnel and add 100 mL of deionized water and 50 mL of dichloromethane (DCM).

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer and wash it twice with 50 mL of deionized water and once with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude product is purified by silica gel column chromatography to isolate the desired custom lipid.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 50% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the purified custom lipid as a colorless to pale yellow oil.

Workflow for Custom Lipid Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve Nonyl 8-bromooctanoate in DMF B 2. Add 2-Aminoethanol and K₂CO₃ A->B C 3. Heat at 80°C and Monitor by TLC B->C D 4. Cool and Filter C->D E 5. Liquid-Liquid Extraction with DCM/Water D->E F 6. Dry and Concentrate E->F G 7. Silica Gel Column Chromatography F->G H 8. Elute with Hexane/Ethyl Acetate Gradient G->H I 9. Combine Fractions and Concentrate H->I J J I->J Purified Custom Lipid

Caption: Workflow for the synthesis and purification of the custom lipid.

Characterization of the Custom Lipid

Thorough characterization of the synthesized lipid is essential to confirm its identity, purity, and suitability for use in LNP formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized lipid.[8][9]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the nonyl and octanoate chains, as well as new signals corresponding to the protons on and adjacent to the nitrogen and oxygen atoms of the headgroup. Key expected signals include:

    • A triplet around 0.88 ppm corresponding to the terminal methyl group of the nonyl chain.

    • A broad multiplet between 1.2-1.4 ppm for the methylene protons of the aliphatic chains.

    • A triplet around 4.05 ppm for the -OCH₂- protons of the nonyl ester.

    • Triplets around 2.7-2.9 ppm for the -NCH₂- protons of the headgroup.

    • A triplet around 3.6-3.8 ppm for the -CH₂OH protons of the headgroup.

  • ¹³C NMR: The carbon NMR spectrum will provide complementary structural information, with distinct signals for each carbon atom in the molecule.[5][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized lipid and to confirm its elemental composition.[11][12] Electrospray ionization (ESI) is a suitable technique for this analysis. The expected [M+H]⁺ ion would be observed at m/z corresponding to the molecular weight of the custom lipid plus a proton.

Summary of Analytical Data
AnalysisExpected Result
¹H NMR Signals consistent with the proposed structure, including characteristic peaks for the aliphatic chains and the amino alcohol headgroup.
¹³C NMR A peak count and chemical shifts that match the number and types of carbon atoms in the molecule.
Mass Spec (ESI) A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the custom lipid.
Purity (HPLC) ≥95%

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for the synthesis of a custom ionizable lipid using Nonyl 8-bromooctanoate. The detailed methodology, from reaction setup to purification and characterization, is designed to be accessible to researchers in the field of drug delivery and lipid chemistry. The synthesized lipid can be incorporated into LNP formulations for the delivery of mRNA and other nucleic acid-based therapeutics.[3]

Future work could involve the synthesis of a library of related lipids by varying the amino alcohol headgroup to investigate the structure-activity relationship and optimize the LNP performance for specific applications.[1][2] Furthermore, the hydroxyl group on the synthesized lipid provides a handle for further functionalization, such as the attachment of targeting ligands or PEG chains to enhance the in vivo properties of the LNPs.

References

  • Design and synthesis of novel ionizable lipids enables highly efficient mRNA delivery via lipid nanoparticles. Bioorganic Chemistry, 171, 109526 (2026). Available at: [Link]

  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Pharmaceutics, 15(1), 196 (2023). Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles. Molecular Pharmaceutics, 10(11), 4213–4220 (2013). Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Synthesis of novel ionisable lipids for designing liponanoparticles for mRNA delivery. University of Brest. Available at: [Link]

  • High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. Journal of Nanobiotechnology, 22(1), 519 (2024). Available at: [Link]

  • Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 19, 2125–2160 (2023). Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Mass Spectrometric Analysis of Long-Chain Lipids. Journal of Lipid Research, 50(Supplement), S9–S21 (2009). Available at: [Link]

  • FA purification. Cyberlipid. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]

  • Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 19, 2125-2160 (2023). Available at: [Link]

  • Comprehensive Structural Characterization of Lipids by Coupling Paternò-Büchi Reaction and Tandem Mass Spectrometry. Methods in Molecular Biology, 2307, 61–72 (2021). Available at: [Link]

  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv, (2023). Available at: [Link]

  • Synthesis of ionizable lipids with different branched scaffolds for the delivery of Cas9 ribonucleoproteins. Journal of Controlled Release, 353, 677–686 (2023). Available at: [Link]

  • On the formation and morphology of lipid nanoparticles containing Ionizable cationic lipids and siRNA. Langmuir, 34(23), 6935–6944 (2018). Available at: [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 18(12), 14648–14679 (2013). Available at: [Link]

  • Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis Inc.. Available at: [Link]

  • Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. Toxicology Mechanisms and Methods, 18(2), 133–138 (2008). Available at: [Link]

  • Synthesis of ether lipids: natural compounds and analogues. ResearchGate. Available at: [Link]

  • Synthesis of ether lipids: natural compounds and analogues. PMC - PubMed Central. Available at: [Link]

  • Separation of lipids by Silica Gel G column chromatography. ResearchGate. Available at: [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. Available at: [Link]

  • Re-characterization of three conjugated linolenic acid isomers by GC-MS and NMR. ResearchGate. Available at: [Link]

  • Exploration of New Lipid Nutrients and Their Characterization in Herbal Teas Using Non-Targeted Liquid Chromatography–Mass Spectrometry. Molecules, 28(20), 7183 (2023). Available at: [Link]

  • 13C-NMR spectra of lipid extracts after cells were incubated with... ResearchGate. Available at: [Link]

  • Review of Recent Advances in Lipid Analysis of Biological Samples via Ambient Ionization Mass Spectrometry. Molecules, 27(22), 7793 (2022). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Purification of Lipids Derived from Nonyl 8-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The burgeoning field of lipid-based drug delivery, particularly for nucleic acid therapeutics like mRNA...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The burgeoning field of lipid-based drug delivery, particularly for nucleic acid therapeutics like mRNA vaccines, has placed a significant demand on the availability of high-purity, well-characterized synthetic lipids.[1][2] Lipids derived from precursors such as Nonyl 8-bromooctanoate are integral components of these delivery systems, often functioning as ionizable lipids critical for endosomal escape and efficient cargo delivery.[3][4] The purity of these lipids directly impacts the stability, efficacy, and safety of the final drug product.[5] This guide provides a comprehensive overview and detailed protocols for the purification of lipids synthesized from Nonyl 8-bromooctanoate, focusing on chromatographic techniques and robust analytical characterization. We delve into the rationale behind experimental choices, offering field-proven insights to navigate the challenges associated with purifying these functionalized lipids.

Introduction: The Critical Role of Lipid Purity in Drug Delivery

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, from small molecules to large biologics like mRNA.[2] These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid, often synthesized from precursors like Nonyl 8-bromooctanoate, is arguably the most critical component, as its chemical structure dictates the efficiency of nucleic acid encapsulation and subsequent release within the target cell.[3][4]

Impurities in the synthetic lipid components can have detrimental effects on the final LNP formulation, including:

  • Altered Particle Size and Stability: Impurities can disrupt the self-assembly process of LNPs, leading to heterogeneous particle sizes and reduced storage stability.

  • Decreased Encapsulation Efficiency: The presence of contaminants can interfere with the electrostatic interactions required for efficient encapsulation of the nucleic acid payload.

  • Increased Toxicity and Immunogenicity: Unreacted starting materials, by-products, and degradation products can elicit adverse immune responses and cellular toxicity.[6]

  • Variable In Vivo Performance: Inconsistent lipid purity can lead to batch-to-batch variability in the pharmacokinetic and pharmacodynamic profiles of the drug product.

Therefore, robust and reproducible purification strategies are paramount to ensure the development of safe and effective lipid-based therapeutics. This guide will focus on the practical aspects of purifying lipids derived from Nonyl 8-bromooctanoate, providing a detailed roadmap from crude reaction mixture to highly pure, well-characterized lipid.

Understanding the Analyte: Properties of Lipids Derived from Nonyl 8-bromooctanoate

Lipids synthesized from Nonyl 8-bromooctanoate are typically amphiphilic molecules with distinct polar and non-polar regions. The Nonyl group provides a long, hydrophobic tail, while the octanoate backbone can be functionalized with various polar head groups. The bromine atom serves as a reactive handle for introducing these functionalities, often through nucleophilic substitution reactions.

A common synthetic route involves the reaction of Nonyl 8-bromooctanoate with an amine-containing head group to create an ionizable lipid. The resulting lipid will possess a tertiary amine that is neutral at physiological pH but becomes protonated (cationic) in the acidic environment of the endosome, facilitating membrane disruption and payload release.

The purification strategy for these lipids must consider their:

  • Amphiphilic Nature: A balance of polar and non-polar characteristics will influence their solubility and interaction with chromatographic stationary phases.

  • Potential for Isomerism: The synthesis may result in structural isomers that need to be separated.

  • Sensitivity to Degradation: Ester linkages can be susceptible to hydrolysis under acidic or basic conditions, and the tertiary amine can be prone to oxidation.[7]

Purification Workflow: A Multi-Step Approach

A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The general workflow involves an initial work-up to remove bulk impurities, followed by one or more chromatographic steps for fine purification.

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Primary Chromatographic Purification cluster_3 High-Resolution Polishing cluster_4 Final Product Crude Crude Lipid Workup Aqueous Work-up / Liquid-Liquid Extraction Crude->Workup Remove water-soluble impurities & salts Flash Automated Flash Chromatography (Normal or Reversed-Phase) Workup->Flash Separate major by-products HPLC Preparative HPLC (Reversed-Phase) Flash->HPLC Isolate target lipid from isomers Pure Pure Lipid (>98%) HPLC->Pure Characterization & Lyophilization

Figure 1: A generalized multi-step workflow for the purification of lipids derived from Nonyl 8-bromooctanoate.

Initial Work-up: Liquid-Liquid Extraction

The first step after synthesis is typically a liquid-liquid extraction to remove water-soluble impurities, such as unreacted amine head groups, salts, and polar by-products.

Protocol 1: General Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • A weak acidic solution (e.g., 5% citric acid) to remove any unreacted basic starting materials.

    • A saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic by-products.

    • Brine (saturated sodium chloride solution) to reduce the solubility of the organic phase in the aqueous phase and aid in layer separation.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude lipid extract.

Rationale: This classical work-up procedure effectively removes a significant portion of polar impurities, which simplifies the subsequent chromatographic purification steps.[8] The choice of washing solutions should be tailored to the specific reaction chemistry.

Primary Purification: Automated Flash Chromatography

Automated flash chromatography is a powerful technique for the rapid separation of the target lipid from the majority of synthetic by-products.[7] Depending on the polarity of the target lipid and its impurities, either normal-phase or reversed-phase chromatography can be employed.

Table 1: Comparison of Normal-Phase and Reversed-Phase Flash Chromatography for Lipid Purification

FeatureNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica gel)Non-polar (e.g., C18-functionalized silica)
Mobile Phase Non-polar (e.g., Hexanes/Ethyl Acetate)Polar (e.g., Methanol/Water, Acetonitrile/Water)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best Suited For Separating lipids with different polar functional groups.Separating lipids with different hydrophobic tail lengths or degrees of saturation.

Protocol 2: Normal-Phase Flash Chromatography

  • Column Selection: Choose a silica gel column with an appropriate capacity for the amount of crude lipid.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of a non-polar solvent (e.g., DCM or toluene) and load it onto the column. Dry loading by pre-adsorbing the sample onto a small amount of silica gel is often preferred to improve resolution.

  • Mobile Phase and Gradient: A common mobile phase system is a gradient of ethyl acetate in hexanes. The gradient should be optimized to provide good separation between the target lipid and its closest eluting impurities. A shallow gradient is often necessary for closely related compounds.

  • Detection: As many lipids lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for detection.[9]

  • Fraction Collection: Collect fractions based on the detector signal and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure.

Rationale: Normal-phase chromatography is particularly effective at separating compounds based on the polarity of their head groups. This is advantageous when the primary impurities are by-products with different functional groups than the target lipid.

High-Resolution Polishing: Preparative High-Performance Liquid Chromatography (HPLC)

For pharmaceutical applications, a final polishing step using preparative HPLC is often required to achieve purities exceeding 98%. Reversed-phase HPLC (RP-HPLC) is the most common mode for this purpose.

Protocol 3: Reversed-Phase Preparative HPLC

  • Column Selection: A C18 or C8 column with a suitable particle size and internal diameter should be chosen based on the desired loading capacity and resolution.

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. The addition of a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for ionizable lipids.

  • Sample Preparation: Dissolve the partially purified lipid from the flash chromatography step in the initial mobile phase composition. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.

  • Gradient Optimization: Develop a gradient that provides baseline separation of the target lipid from any remaining impurities, including isomers.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC-MS.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can then be lyophilized to obtain the final product as a fluffy solid.

Rationale: RP-HPLC offers superior resolution compared to flash chromatography, making it ideal for separating closely related impurities such as stereoisomers or regioisomers that may not have been resolved in the previous step.

Analytical Characterization for Purity Assessment and Structural Verification

A comprehensive suite of analytical techniques should be employed to confirm the purity and identity of the final lipid product.

Analytical_Techniques cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Functional Group Analysis HPLC_UV_ELSD HPLC-UV/ELSD LC_MS LC-MS HRMS High-Resolution Mass Spectrometry (HRMS) NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Pure_Lipid Purified Lipid Pure_Lipid->HPLC_UV_ELSD Pure_Lipid->LC_MS Pure_Lipid->HRMS Pure_Lipid->NMR Pure_Lipid->FTIR

Figure 2: Key analytical techniques for the characterization of purified lipids.

Table 2: Analytical Techniques and Their Applications in Lipid Characterization

TechniqueApplicationInformation Obtained
HPLC with UV and/or ELSD/CAD Purity determinationQuantitative assessment of the main component and detection of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity and identity confirmationProvides the molecular weight of the main component and impurities, aiding in their identification.[10]
High-Resolution Mass Spectrometry (HRMS) Elemental composition determinationProvides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidationConfirms the chemical structure of the lipid by providing information on the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisConfirms the presence of key functional groups (e.g., esters, amines, alkyl chains).

Troubleshooting Common Purification Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Poor recovery after liquid-liquid extraction - Emulsion formation.- Lipid is partially soluble in the aqueous phase.- Add brine to the aqueous phase to break the emulsion.- Adjust the pH of the aqueous phase to suppress the ionization of the lipid.
Poor separation in flash chromatography - Inappropriate stationary or mobile phase.- Column overloading.- Co-eluting impurities.- Screen different solvent systems and stationary phases (normal vs. reversed-phase).- Reduce the sample load.- Employ a shallower gradient.
Broad or tailing peaks in HPLC - Secondary interactions with the stationary phase.- Poor sample solubility in the mobile phase.- Add an ion-pairing agent or modifier (e.g., TFA, formic acid) to the mobile phase.- Ensure the sample is fully dissolved in the injection solvent, which should be similar in composition to the initial mobile phase.
Product degradation during purification - Hydrolysis of ester groups.- Oxidation of the lipid.- Avoid strongly acidic or basic conditions.- Work at low temperatures and under an inert atmosphere (e.g., nitrogen or argon).[7]

Conclusion

The purification of lipids derived from Nonyl 8-bromooctanoate is a critical, multi-step process that requires careful optimization and rigorous analytical characterization. By employing a systematic approach that combines initial work-up, flash chromatography, and preparative HPLC, it is possible to obtain highly pure lipids suitable for the formulation of advanced drug delivery systems. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working to advance the field of lipid-based therapeutics. A thorough understanding of the chemical properties of the target lipid and the principles of the purification techniques employed is essential for success.

References

  • KD Pharma Group. (n.d.). Purification Technologies Lipids. Retrieved February 10, 2026, from [Link]

  • Lim, F. T., et al. (2021). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. Metabolites, 11(10), 669.
  • BenchChem. (2025). Overcoming challenges in the purification of unstable lipids.
  • McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. Retrieved February 10, 2026, from [Link]

  • Nallamothu, B., et al. (2015). Design, Synthesis of Novel Lipids as Chemical Permeation Enhancers and Development of Nanoparticle System for Transdermal Drug Delivery. PLOS ONE, 10(12), e0143534.
  • Lim, F. T., et al. (2022). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. Preprints.org.
  • Refolution Industriekälte GmbH. (n.d.). Production of lipids for the pharmaceutical and food industries. Retrieved February 10, 2026, from [Link]

  • Walsh, C. L. (2012). Design, Synthesis, and Characterization of Novel Zwitterionic Lipids for Drug and siRNA Delivery Applications.
  • CordenPharma. (2020, October 20). Harnessing Synthetic Lipids for Drug Development: Strategies for Success. Retrieved February 10, 2026, from [Link]

  • Axplora. (n.d.). Lipid production: from synthesis to purification. Retrieved February 10, 2026, from [Link]

  • CordenPharma. (2024, December 4). Novel Purification Strategies for LNP Building Blocks. Retrieved February 10, 2026, from [Link]

  • Sartorius BIA Separations. (2025, October 7).
  • Barbosa Correia, B. S., et al. (2018). Analytical Tools for Lipid Assessment in Biological Assays. In Recent Advances in Analytical Techniques. IntechOpen.
  • Srigley, C. T., & Mossoba, M. M. (2017). Current Analytical Techniques for Food Lipids. In Food Safety: Innovative Analytical Tools for Safety Assessment.
  • Sharma, G., et al. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
  • Hassett, K. J., et al. (2018). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates. Molecular Therapy, 26(6), 1512-1525.
  • Date, A. A., et al. (2016). A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. Journal of Drug Delivery Science and Technology, 35, 13-26.
  • Dara, T., et al. (2022). Challenges in the Physical Characterization of Lipid Nanoparticles. Pharmaceutics, 14(3), 637.
  • BUCHI. (n.d.). Purification of lipids. Retrieved February 10, 2026, from [Link]

  • Bendig, P., et al. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(9), 1083-1089.
  • Guyon, I., et al. (2022). Relevant Physicochemical Methods to Functionalize, Purify, and Characterize Surface-Decorated Lipid-Based Nanocarriers. Pharmaceutics, 14(1), 159.
  • Vanbellingen, Q. P., et al. (2016). Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS.
  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.
  • Thermo Fisher Scientific. (n.d.). Determination of Brominated Vegetable Oils in Soft Drinks using Combustion Ion Chromatography.
  • Waters Corporation. (n.d.). Determination of Brominated Vegetable Oil in Soft Drinks by UPC2/MS.
  • Zhang, C., et al. (2023). Biomimetic noncationic lipid nanoparticles for mRNA delivery. Proceedings of the National Academy of Sciences, 120(50), e2308702120.
  • Swift & Company. (1966). U.S. Patent No. 3,240,794. Washington, DC: U.S.
  • Hassett, K. J., et al. (2018). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates. Molecular Therapy, 26(6), 1512-1525.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nonyl 8-bromooctanoate Synthesis

Topic: Optimizing Reaction Temperature & Protocol Troubleshooting Ticket ID: #N8B-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3] Introduction: The Thermal Balancing Act Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Protocol Troubleshooting Ticket ID: #N8B-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center. You are likely here because synthesizing Nonyl 8-bromooctanoate (CAS: 2089253-38-1) presents a specific thermodynamic conflict:

  • The Kinetic Need: Esterification of a long-chain fatty acid (8-bromooctanoic acid) with a fatty alcohol (1-nonanol) is sterically sluggish and requires energy (heat) or activation (coupling agents) to proceed.[1][2][3]

  • The Thermal Ceiling: The terminal alkyl bromide (

    
    -bromo) is a good leaving group. Excessive thermal energy (
    
    
    
    ) or basic conditions promotes E2 elimination , converting your valuable intermediate into an alkene impurity (Nonyl 7-octenoate) that is nearly impossible to separate by distillation.[1][2][3]

This guide moves beyond generic "recipes" to provide a self-validating logic for temperature control.

Module 1: Critical Temperature Parameters

The following table summarizes the safe operating windows based on our internal kinetic profiling of


-bromo esters.
ParameterTemperature RangeRisk FactorMechanistic Insight
Optimal Zone (Catalytic) 60°C – 85°C LowIdeal balance.[1][2][3] Sufficient energy for Fischer kinetics; insufficient activation energy for E2 elimination of primary bromide.[1]
Danger Zone > 110°C HighPromotes thermal dehydrohalogenation.[1][2][3] Risk of generating HBr, which can catalyze ether formation or darken the product.
Cryo/Ambient (Steglich) 0°C – 25°C NegligibleRequires DCC/EDC coupling.[1][2][3] Zero thermal degradation, but requires chromatographic purification to remove urea byproducts.[1]
Storage -20°C NonePrevents slow hydrolysis or transesterification over months.[1][2][3]

Module 2: Method Selection & Workflows

Because 1-Nonanol has a high boiling point (~213°C), you cannot use it as a solvent and simply reflux (unlike ethanol).[1][2][3] You must use an azeotropic solvent system or a chemical coupling agent .[1][2][3]

Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathways.

ReactionPathways Start Start: 8-Bromooctanoic Acid + 1-Nonanol Decision Select Method Start->Decision MethodA Method A: Fischer (Solvent: Toluene) Decision->MethodA Scale > 10g Robustness MethodB Method B: Steglich (DCC/DMAP) Decision->MethodB Scale < 5g Purity Focus ProcessA Reflux @ 85-110°C Dean-Stark Trap MethodA->ProcessA ProcessB Stir @ 0-25°C CH2Cl2 Solvent MethodB->ProcessB RiskA Risk: Elimination (Alkene Impurity) ProcessA->RiskA T > 110°C Product Target: Nonyl 8-bromooctanoate ProcessA->Product Optimal Control RiskB Risk: Urea Removal (Purification Step) ProcessB->RiskB Byproduct ProcessB->Product Standard

Caption: Decision matrix for synthesis. Method A is preferred for scale but requires strict temperature control.[1][2][3] Method B is safer but operationally tedious due to urea filtration.

Module 3: Standardized Protocols

Protocol A: Azeotropic Esterification (Recommended for Scale)

Best for: Batches >10g where chromatography is impractical.

  • Setup: Equip a flask with a Dean-Stark trap and condenser.

  • Solvent Choice: Use Toluene or Cyclohexane .[1][2][3]

    • Why? Toluene boils at 110°C (borderline high), but forms an azeotrope with water at 85°C. Cyclohexane boils at 81°C (safer, but slower).

    • Recommendation: Use Toluene but control the oil bath to 120°C max to maintain a gentle reflux (~110°C internal) or apply partial vacuum to reflux at 80°C.

  • Stoichiometry: Use 1.1 eq of Acid to 1.0 eq of Nonanol .

    • Crucial: Nonanol is high-boiling and hard to remove.[1][2][3] It is better to have unreacted acid (removable via

      
       wash) than unreacted nonanol.[1][3]
      
  • Catalyst: p-Toluenesulfonic acid (p-TsOH), 1-2 mol%.[1][2][3]

  • Execution: Reflux until water collection ceases (approx. 4-6 hours).

  • Workup: Cool to RT. Wash with sat.[1][2][3][4][5]

    
     (removes excess acid/catalyst), then Brine.[1][2] Dry over 
    
    
    
    .[1][2][3]
Protocol B: Steglich Esterification (High Precision)

Best for: Small batches (<5g) or if thermal degradation is observed.

  • Setup: Flame-dried flask,

    
     atmosphere. Solvent: Anhydrous 
    
    
    
    (DCM).[1][2][3]
  • Reagents:

    • 1.0 eq 8-Bromooctanoic acid[1][2][3][5][6][7]

    • 1.0 eq 1-Nonanol[1][2][3]

    • 1.1 eq DCC (Dicyclohexylcarbodiimide)[3]

    • 0.1 eq DMAP (4-Dimethylaminopyridine)[1][2][3]

  • Temperature: 0°C (Ice bath) for addition; warm to 23°C (RT) for reaction.

  • Mechanism: DCC activates the acid; DMAP acts as an acyl-transfer catalyst.[1][2][3]

  • Workup: Filter off the white precipitate (DCU).[1] Concentrate filtrate.[1][2][3][4][5] Flash chromatography is usually required to remove traces of urea.[1]

Module 4: Troubleshooting & FAQs

Q1: I see a multiplet at 5.8 ppm and 5.0 ppm in my proton NMR. What happened?

Diagnosis: Thermal Elimination (E2). You have formed the terminal alkene (Nonyl 7-octenoate).[1][2][3]

  • Cause: Reaction temperature was too high (>120°C) or the reaction ran too long, allowing the bromide to eliminate.

  • Fix: Switch to Protocol B (Steglich) or lower the bath temperature in Protocol A. If using Protocol A, ensure you are not using a basic detergent to clean glassware (trace base catalyzes elimination).

Q2: The reaction has stalled at 70% conversion.

Diagnosis: Water Equilibrium (Le Chatelier's Principle).

  • Cause: In Protocol A, the Dean-Stark trap may be saturated, or the reflux is too sluggish to carry water up to the trap.

  • Fix:

    • Drain the trap.[1]

    • Add fresh dry solvent.[1][2][3]

    • Add activated 3Å Molecular Sieves directly to the reaction pot (encased in a Soxhlet if possible) to scavenge water chemically.

Q3: How do I remove unreacted 1-Nonanol?

Diagnosis: Stoichiometry Error. Nonanol (BP 213°C) will not come off on a rotovap.

  • Fix:

    • Prevention: Always use the Acid in slight excess (1.1 eq).[1] The Acid is easily removed by a basic wash (

      
      ).
      
    • Remediation: If you already have the mixture, you must use Column Chromatography (Silica gel, Hexanes:EtOAc gradient). Distillation is risky due to the bromide's thermal instability.

Q4: My product turned brown/black during distillation.

Diagnosis: HBr Autocatalysis.

  • Cause: Heating the bromide generated trace HBr, which is autocatalytic and darkens the ester.

  • Fix: Do not distill the final product at atmospheric pressure. Only use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. Add a stabilizer like silver wool or

    
     (solid) to the pot to scavenge acid traces during distillation.
    

References

  • Fischer Esterification & Thermodynamics : Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Stability of Alkyl Bromides : Streitwieser, A. (1962).[1][2] Solvolytic Displacement Reactions. McGraw-Hill.[1][2][3] (Foundational text on

    
     vs 
    
    
    
    competition).
  • Omega-Bromo Ester Synthesis : GuideChem. (n.d.). 8-Bromooctanoic Acid Ethyl Ester Properties and Synthesis. Retrieved from [3]

  • Steglich Protocol Optimization : Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [3]

  • Compound Data : PubChem. (n.d.). Nonyl 8-bromooctanoate.[1][2][3] National Library of Medicine.[1][2] Retrieved from [3]

Sources

Optimization

Technical Support Center: Nonyl 8-bromooctanoate Synthesis

Ticket System: Advanced Organic Synthesis Support Topic: Troubleshooting Side Products & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Reaction Scope Target Molecule:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Support Topic: Troubleshooting Side Products & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Scope

Target Molecule: Nonyl 8-bromooctanoate CAS: (Analogous to Ethyl 8-bromooctanoate: 29823-21-0) Core Challenge: This synthesis involves coupling a medium-chain


-bromo fatty acid (8-bromooctanoic acid) with a long-chain fatty alcohol (1-nonanol). The primary difficulties arise not just from the esterification itself, but from the lipophilicity  of the components, the high boiling point  of the alcohol (

), and the susceptibility of the terminal bromide to elimination or nucleophilic attack .

This guide addresses the three distinct classes of impurities that plague this specific synthesis:

  • Elimination Artifacts: Dehydrohalogenation products.

  • Stoichiometric Errors: Oligomers and dimers derived from precursor impurities.

  • Coupling Byproducts: Urea derivatives (Steglich) or hydrolysis products.

Critical Impurity Profiling

The following table summarizes the specific side products users will encounter based on their chosen synthetic route.

Impurity NameStructure / OriginCauseDiagnostic (H-NMR/TLC)
Nonyl oct-7-enoate Terminal alkene formed by HBr elimination.Basic conditions (e.g.,

with Acid Chloride) or high heat (

).
NMR: Multiplets at

5.8 (1H) and 5.0 (2H). TLC: Slightly higher

than product.
Dinonyl suberate Diester of suberic acid (1,8-octanedioic acid).Precursor Purity: Starting material (8-bromooctanoic acid) contained di-acid impurity from over-hydrolysis.NMR: Loss of triplet at

3.4 (

). Integration of ester

vs. chain is off.
N-Acyl Urea Rearranged intermediate (N-acyl-N,N'-dicyclohexylurea).Steglich Condition: Slow addition of alcohol or excess DCC without DMAP.NMR: Distinct urea NH protons; complex aliphatic region.
1,8-Dibromooctane Unreacted starting material carryover.Precursor Purity: Incomplete carboxylation/hydrolysis of the starting dibromide.TLC: Non-polar spot near solvent front.
Nonyl 8-(nonyloxy)octanoate Ether formation (S_N2).Rare: Requires strong base (alkoxide) capable of displacing the primary bromide.MS: Mass = Target + Nonyl - Br.
Visualizing the Impurity Landscape

The following diagram maps the genesis of these side products, distinguishing between those inherited from the starting material and those generated during esterification.

ReactionPathways SM_Pure 8-Bromooctanoic Acid (Pure Precursor) Target TARGET: Nonyl 8-bromooctanoate SM_Pure->Target Esterification (DCC/DMAP or H+) Side_Alkene Side Product: Nonyl oct-7-enoate (Elimination) SM_Pure->Side_Alkene Base/Heat (-HBr) Side_Urea Side Product: N-Acyl Urea (Steglich Artifact) SM_Pure->Side_Urea DCC Rearrangement (Slow Alcohol Attack) SM_Impure_Diacid Impurity: Suberic Acid Side_Dimer Side Product: Dinonyl Suberate (Dimer) SM_Impure_Diacid->Side_Dimer Double Esterification SM_Impure_Dibromo Impurity: 1,8-Dibromooctane SM_Impure_Dibromo->Side_Dimer Carryover Reagent_Alc 1-Nonanol Reagent_Alc->Target

Figure 1: Impurity Genesis Map. Red nodes indicate critical side products. Note that "Dimer" formation is often a result of impure starting acid rather than reaction chemistry.

Detailed Troubleshooting Protocols
Scenario A: The "Phantom" Alkene (Elimination)

Symptom: The product shows a correct mass but contains olefinic protons in NMR (


 5.0–6.0 ppm).
Root Cause:  The terminal bromide is a primary alkyl halide. While relatively stable, it will undergo E2 elimination in the presence of amine bases (Triethylamine, Pyridine) at elevated temperatures, or even with DMAP if left too long in reflux.
Corrective Protocol (Acid Chloride Method): 
  • Switch Base: If using the Acid Chloride method, replace Triethylamine with a less nucleophilic, weaker base like 2,6-Lutidine or Sodium Carbonate (heterogeneous).

  • Temperature Control: Perform the addition of the alcohol at

    
     and do not exceed room temperature (
    
    
    
    ) during the stir out.
  • Quench: Quench the reaction with dilute HCl immediately upon completion to neutralize any residual base that could promote elimination during workup.

Scenario B: The "Stubborn" Alcohol (Excess Nonanol)

Symptom: Product is oily and NMR shows excess aliphatic protons; difficult to crystallize or distill. Root Cause: 1-Nonanol has a high boiling point (


), making it impossible to remove via standard rotary evaporation.
Corrective Protocol (Stoichiometry Adjustment): 
  • Invert Stoichiometry: Do not use the alcohol in excess. Use 8-bromooctanoic acid (1.1 eq) and Nonanol (1.0 eq). It is easier to wash away unreacted acid (using saturated

    
    ) than to remove high-boiling nonanol.
    
  • Purification: If nonanol remains, use a silica plug. Elute with 100% Hexanes first (removes nonanol/dibromide) then switch to 5% EtOAc/Hexanes to elute the ester.

Scenario C: The "Unmovable" Urea (Steglich)

Symptom: White precipitate forms that is soluble in organic solvents, contaminating the oil. Root Cause: In Steglich esterification, DCU (dicyclohexylurea) is the byproduct. While mostly insoluble, small amounts dissolve in DCM/EtOAc. Furthermore, if the alcohol addition is slow, the O-acylisourea intermediate rearranges to the stable, unreactive N-acyl urea. Corrective Protocol (Modified Steglich):

  • Solvent Switch: Use Diethyl Ether or MTBE instead of DCM. DCU is significantly less soluble in ethers, allowing for more efficient filtration.

  • Order of Addition: Premix the Acid, Alcohol, and DMAP before adding DCC. This ensures the alcohol is ready to trap the active intermediate immediately, preventing N-acyl urea rearrangement.

Validated Synthetic Methodologies
Method 1: Steglich Esterification (Recommended for High Purity)

Best for preventing elimination, but requires careful removal of urea.

  • Setup: Dissolve 8-bromooctanoic acid (1.1 equiv) and 1-nonanol (1.0 equiv) in anhydrous

    
     (0.2 M concentration).
    
  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool to

    
    . Add DCC (1.1 equiv) dissolved in minimal 
    
    
    
    dropwise over 10 minutes.
  • Reaction: Allow to warm to RT naturally. Stir for 12 hours. Do not reflux.

  • Workup: Filter off the white DCU precipitate. Wash filtrate with 0.5N HCl (removes DMAP), then Sat.

    
     (removes unreacted acid), then Brine.
    
  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Method 2: Acid Chloride (via Thionyl Chloride)

Best for scale-up, but carries risk of elimination.

  • Activation: Reflux 8-bromooctanoic acid in

    
     (2.0 equiv) for 2 hours. Evaporate excess 
    
    
    
    strictly (use toluene azeotrope to ensure complete removal).
  • Coupling: Dissolve the resulting acid chloride in dry THF.

  • Addition: Add a mixture of 1-nonanol (1.0 equiv) and Pyridine (1.1 equiv) dropwise at

    
    .
    
  • Monitor: Stir at

    
     to RT. Avoid heating.
    
  • Workup: Standard aqueous extraction.

Troubleshooting Logic Tree

Use this decision tree to diagnose post-reaction issues.

TroubleshootingTree Start Issue Detected Post-Workup CheckNMR Check 1H-NMR (Alkene Region 5.0-6.0 ppm) Start->CheckNMR HasAlkene Peaks Present? CheckNMR->HasAlkene YesAlkene Elimination Occurred (Nonyl oct-7-enoate) HasAlkene->YesAlkene Yes NoAlkene Check Aliphatic Region (High Integration?) HasAlkene->NoAlkene No FixAlkene Action: Lower Temp, Weaker Base, or Switch to Steglich YesAlkene->FixAlkene CheckExcess Excess Protons? NoAlkene->CheckExcess YesExcess Excess Nonanol (Reactant Carryover) CheckExcess->YesExcess Yes NoExcess Check TLC/MS (Extra Spot?) CheckExcess->NoExcess No FixExcess Action: Use Acid Excess instead of Alcohol; Silica Plug YesExcess->FixExcess CheckDimer Mass = 2x Acid? NoExcess->CheckDimer YesDimer Dinonyl Suberate (Impure SM) CheckDimer->YesDimer Yes FixDimer Action: Purify 8-bromo acid precursor via crystallization YesDimer->FixDimer

Figure 2: Diagnostic Logic Flow for Nonyl 8-bromooctanoate impurities.

References
  • Steglich Esterification Mechanism & Side Products: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Elimin

    
    -Bromo Esters: 
    Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 17: Eliminations).
    
    
  • Synthesis of 8-Bromooctanoic Acid (Precursor Issues): Zhang, L., et al. (2013).[1] Synthesis and biological evaluation of novel 8-bromooctanoic acid derivatives. Medicinal Chemistry, 9(2), 294-302.[1] (Discusses hydrolysis of ethyl ester and potential for di-acid formation).

  • Handling Long-Chain Fatty Alcohols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard purification techniques for high-boiling lipids).

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of Custom Lipids from Nonyl 8-bromooctanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for purifying custom lipids synthesized from Nony...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for purifying custom lipids synthesized from Nonyl 8-bromooctanoate. The synthesis of high-purity cationic and ionizable lipids is critical, particularly for sensitive applications such as the formulation of lipid nanoparticles (LNPs) for mRNA delivery, where impurities can compromise efficacy and safety.[1][2][3][4] This resource is designed to help you navigate the common challenges encountered during the purification of these novel molecules.

Section 1: Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities in your crude reaction mixture. The reaction of Nonyl 8-bromooctanoate, an alkyl halide ester, with a custom amine headgroup is a nucleophilic substitution.[5][6] However, this reaction is rarely perfect and can result in a variety of impurities.

Q: What are the most common impurities I should expect in my crude lipid product?

A: Your crude product will likely contain a mixture of the desired lipid, unreacted starting materials, and various side-products. Identifying these is the first step toward their removal.

Impurity Type Source / Cause Significance & Why It Must Be Removed
Unreacted Nonyl 8-bromooctanoate Incomplete reaction; incorrect stoichiometry.Alkyl halides are potential genotoxic impurities (PGIs) and can interfere with downstream formulation and characterization.[7]
Unreacted Amine Starting Material Incomplete reaction; incorrect stoichiometry.Can alter the surface charge and properties of lipid nanoparticles, impacting transfection efficiency and stability.
Amine Salts (e.g., HBr salt) Reaction of the amine with the bromide leaving group.Highly polar; can cause emulsification during workup and interfere with chromatography.
N-Oxide Impurities Oxidation of the tertiary amine in the final cationic lipid, often during storage or handling.Can form adducts with mRNA, leading to a loss of translational activity and compromising therapeutic efficacy.[8]
Elimination Byproducts Side reaction of the alkyl halide, promoted by heat or a strongly basic amine.Structurally similar to the starting material, can be difficult to separate.
Solvent & Reagent Artifacts Contaminants in solvents or reagents used during the reaction or workup.Can introduce unknown variables and interfere with analytical techniques like LC-MS.[9]

Section 2: Troubleshooting Guide for Lipid Purification

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" behind each recommendation.

Q1: My initial TLC of the crude reaction shows multiple spots, including some at the baseline and some near the solvent front. What is my first purification step?

A: A complex mixture like this requires a multi-step approach. Your first step should be a Liquid-Liquid Extraction (LLE) to perform a bulk separation based on polarity, followed by column chromatography for fine-tuning.

  • Causality : The spots at the baseline are highly polar, likely amine salts, while the spots near the solvent front are non-polar, such as unreacted Nonyl 8-bromooctanoate. Your target lipid will be somewhere in between. LLE is highly effective at partitioning these different classes of molecules between an organic phase and an aqueous phase.[10][11]

  • Recommendation :

    • Dissolve your crude reaction mixture in an organic solvent like chloroform or dichloromethane.

    • Wash the organic layer with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) in water. This deprotonates any amine hydrobromide salt, moving the free amine into the organic layer while the salt remains in the aqueous phase.

    • Follow with a wash using brine (saturated NaCl solution) to remove residual water from the organic layer.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.[12]

    • Analyze the resulting crude material by TLC again. You should observe a significant reduction in the baseline (polar) impurities.

Q2: After an initial workup, my main impurity is the unreacted Nonyl 8-bromooctanoate. How do I effectively remove it?

A: Silica gel flash column chromatography is the most effective method for removing unreacted starting materials from your target lipid.[13][14][15] The key is to select a solvent system that provides good separation (a significant difference in Rf values on TLC) between your product and the impurity.

  • Causality : Silica gel is a polar stationary phase.[16] Nonyl 8-bromooctanoate is relatively non-polar and will elute quickly. Your custom lipid, containing a polar amine headgroup, will have a stronger interaction with the silica and elute more slowly.

  • Recommendation :

    • Develop a Solvent System using TLC : Test different ratios of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).[17]

    • Aim for an Rf value of ~0.3 for your target lipid. The Nonyl 8-bromooctanoate should have a much higher Rf (e.g., >0.7).

    • Perform Flash Chromatography : Pack a column with silica gel and run a gradient of your chosen solvent system, starting with a low concentration of the polar solvent and gradually increasing it. This will elute the non-polar Nonyl 8-bromooctanoate first, followed by your pure lipid.

Q3: My lipid appears pure by TLC after chromatography, but the final purity by HPLC is only ~95%. What's the next step for polishing?

A: To achieve >99% purity, especially for pharmaceutical applications, a final polishing step like recrystallization or preparative HPLC is often necessary.

  • Causality : Flash chromatography may not be sufficient to remove impurities that are structurally very similar to your target compound. Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[18][19]

  • Recommendation for Recrystallization :

    • Solvent Screening : Find a solvent (or solvent pair) in which your lipid is soluble at high temperatures but poorly soluble at low temperatures. Common choices for lipids include acetone, methanol, ethanol, or mixtures like hexane/ethyl acetate.

    • Procedure : Dissolve the lipid in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or freezer.

    • Isolation : Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This process selectively crystallizes the major component (your lipid), leaving impurities behind in the solvent.[20]

Q4: I am concerned about the presence of N-Oxide impurities. How can I detect and minimize them?

A: N-Oxide impurities are a critical concern for lipids used in mRNA delivery.[8] Their detection requires sensitive analytical methods, and their prevention relies on careful handling.

  • Detection : N-Oxides are often difficult to separate from the parent lipid by standard chromatography. The most reliable detection method is Liquid Chromatography-Mass Spectrometry (LC-MS) . You would look for a mass peak corresponding to the molecular weight of your lipid +16 Da (for the additional oxygen atom).[8]

  • Minimization and Prevention :

    • Inert Atmosphere : Handle and store the purified lipid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light Protection : Store the lipid in amber vials or wrapped in foil to protect it from light, which can catalyze oxidation.[21]

    • Low Temperature : Store the final product at low temperatures (e.g., -20°C or -80°C) to slow down degradation.

    • Use of Antioxidants : For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solutions can help prevent oxidation, but you must verify its compatibility with your final use case.[21]

Section 3: Purification Strategy Workflow

Choosing the right purification path is crucial for efficiency and success. The following workflow provides a general decision-making framework.

PurificationWorkflow start Crude Reaction Mixture lle Liquid-Liquid Extraction (Basic Wash) start->lle tlc1 TLC Analysis of Extracted Material lle->tlc1 column_chrom Silica Gel Flash Column Chromatography tlc1->column_chrom Impurities Present tlc2 TLC Analysis of Fractions column_chrom->tlc2 combine Combine Pure Fractions & Evaporate tlc2->combine Fractions are Pure purity_check Purity Check (HPLC, LC-MS, NMR) combine->purity_check recrystallize Recrystallization or Preparative HPLC purity_check->recrystallize Purity < 99% final_product Final Product (>99% Pure) purity_check->final_product Purity > 99% recrystallize->purity_check

Sources

Optimization

Technical Support Guide: Scaling Up Nonyl 8-Bromooctanoate Synthesis

Introduction This guide addresses the specific challenges encountered when scaling the synthesis of Nonyl 8-bromooctanoate (CAS: 2089253-38-1) from gram to kilogram scale. While the reaction appears to be a standard Fisc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific challenges encountered when scaling the synthesis of Nonyl 8-bromooctanoate (CAS: 2089253-38-1) from gram to kilogram scale. While the reaction appears to be a standard Fischer esterification, the combination of a long-chain primary alkyl bromide and a high-boiling alcohol (1-nonanol) introduces unique thermodynamic and purification constraints.

The following protocols prioritize impurity control (alkene formation) and downstream processability over raw conversion speed.

Module 1: Reaction Kinetics & Stoichiometry

Q: Why is my reaction stalling at ~70% conversion despite refluxing?

A: You are likely hitting the esterification equilibrium limit without effectively removing water. In Fischer esterification, the equilibrium constant (


) is typically near 1. On a small scale, molecular sieves might suffice, but at scale, they are inefficient.

The Solution: Azeotropic Distillation For scale-up (>100g), you must physically remove water to drive the equilibrium to the right (Le Chatelier’s principle).

  • Solvent Choice: Use Toluene (b.p. 110°C). It forms a binary azeotrope with water that boils at ~85°C.

  • Equipment: A Dean-Stark trap is mandatory.

  • Stoichiometry Adjustment: Do NOT use excess alcohol. 1-Nonanol (b.p. 213°C) is incredibly difficult to remove from the product.

    • Recommended Ratio: 1.0 equiv 1-Nonanol : 1.2 equiv 8-Bromooctanoic acid .

    • Reasoning: Unreacted acid can be easily washed away with aqueous base (NaHCO₃), whereas unreacted nonanol requires high-vacuum fractional distillation, risking thermal degradation of the bromide.

Q: Can I use the Acid Chloride route instead?

A: Yes, but it requires different thermal management. Converting 8-bromooctanoic acid to 8-bromooctanoyl chloride (using Thionyl Chloride) and then reacting with nonanol is faster and irreversible.

  • Pros: No water removal needed; goes to 100% conversion.

  • Cons: Generates HCl gas (scrubber needed) and is more exothermic.

  • Recommendation: Use this route only if you lack Dean-Stark capabilities or if the azeotropic route yields high alkene impurities.

Module 2: Thermal Stability & Impurities

Q: I see a new impurity peak (M-80) developing over time. What is it?

A: This is likely Nonyl oct-7-enoate , resulting from the thermal elimination of HBr.

Mechanism: Primary alkyl bromides are generally stable, but prolonged heating >100°C, especially in the presence of Lewis acids or metal surfaces, can trigger dehydrohalogenation.

Control Parameters:

  • Temperature Cap: Maintain pot temperature below 115°C . If using Toluene, ensure the oil bath does not exceed 130°C.

  • Catalyst Selection:

    • Avoid:

      
       (Strong oxidant, promotes charring).
      
    • Use:p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 mol%) or Amberlyst-15 (solid acid, easily filtered).

  • Reaction Time: Do not reflux indefinitely. Monitor water collection in the Dean-Stark trap. Once water generation stops (~4-6 hours), stop heating immediately.

Visualizing the Impurity Pathway

ReactionPathways Reactants 8-Bromooctanoic Acid + 1-Nonanol Intermediate Tetrahedral Intermediate Reactants->Intermediate pTSA, 110°C Impurity Nonyl oct-7-enoate (Alkene Impurity) Reactants->Impurity Side Reaction Product Nonyl 8-bromooctanoate (Target) Intermediate->Product -H2O (Dean-Stark) Product->Impurity Thermal Elimination (-HBr) >120°C

Figure 1: Reaction pathways showing the desired esterification vs. the thermal elimination side-reaction.

Module 3: Work-up & Purification

Q: How do I remove residual 1-Nonanol?

A: If you followed the stoichiometry in Module 1 (limiting alcohol), this shouldn't be a major issue. However, if you have excess nonanol, simple distillation will fail because its boiling point is too close to the product's degradation temperature.

Troubleshooting Protocol:

MethodSuitabilityProcedure
High-Vac Distillation High Requires <0.5 mmHg vacuum. Product b.p. will be >180°C at this pressure. Keep residence time short (Wiped Film Evaporator is ideal).
Chromatographic Filtration Medium Dissolve crude in Hexane/EtOAc (9:1). Pass through a silica plug.[1][2] Non-polar bromide elutes first; polar alcohol sticks.
Chemical Scavenging Low Reacting excess alcohol with acetic anhydride makes it easier to distill, but adds a chemical step.
Standard Work-up Protocol (Self-Validating)
  • Cool reaction mixture to 25°C.

  • Filter catalyst (if solid) or wash with water.

  • Wash 1: Saturated

    
     (2x). Validation: Check aqueous pH. It must be ~8-9 to ensure all unreacted 8-bromooctanoic acid is pulled into the water phase.
    
  • Wash 2: Brine (1x).

  • Dry:

    
     and concentrate in vacuo.
    

Summary of Critical Parameters

ParameterSpecificationReason
Stoichiometry 1.2 eq Acid : 1.0 eq AlcoholExcess acid is easier to remove than high-b.p. nonanol.
Solvent TolueneOptimal boiling point (110°C) for water removal without overheating.
Catalyst p-TSA (0.5 mol%)Less charring than sulfuric acid; milder than mineral acids.
Max Temp 115°C (Internal)Prevents HBr elimination to alkene.
Pressure Atmospheric (Reaction) / <1 mmHg (Distillation)High vacuum needed for isolation to prevent degradation.

References

  • BroadPharm. (n.d.). Nonyl 8-bromooctanoate Product Data. Retrieved from

  • BenchChem. (2025). Side product formation in the synthesis of Heptyl 8-bromooctanoate. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Optimization. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Thermal decomposition of alkyl halides. Retrieved from

  • PubChem. (n.d.). Nonyl 8-bromooctanoate Compound Summary. National Library of Medicine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alkyl Bromides in Ionizable Lipid Synthesis: A Comparative Analysis of Nonyl 8-bromooctanoate

Introduction: The Central Role of Ionizable Lipids in Modern Therapeutics The advent of mRNA vaccines and siRNA therapeutics has marked a pivotal moment in medicine, a success largely enabled by sophisticated delivery pl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Ionizable Lipids in Modern Therapeutics

The advent of mRNA vaccines and siRNA therapeutics has marked a pivotal moment in medicine, a success largely enabled by sophisticated delivery platforms. At the heart of these platforms are lipid nanoparticles (LNPs), which protect the nucleic acid payload and facilitate its entry into target cells.[1][2] An LNP is a meticulously engineered construct, typically comprising four key components: a PEGylated lipid for stability, a helper phospholipid and cholesterol for structural integrity, and the most critical component—the ionizable lipid.[2][3]

Ionizable lipids are the primary drivers of LNP potency. Their unique pH-dependent charge is fundamental to both encapsulating the negatively charged nucleic acid cargo at a low pH during formulation and facilitating its release from the endosome into the cytoplasm at physiological pH.[3] The design and synthesis of novel ionizable lipids are therefore at the forefront of drug delivery research. The structure of the ionizable lipid, particularly its hydrophobic tails, dictates the LNP's stability, fusogenicity, and ultimate biological efficacy.[4][5] These tails are typically appended to a central amine headgroup via an alkylation reaction, making the choice of the alkylating agent—often an alkyl bromide—a critical decision in the synthesis workflow.

This guide provides an in-depth comparison of Nonyl 8-bromooctanoate, a commercially available alkylating agent, with other classes of alkyl bromides used in the synthesis of ionizable lipids. We will explore how the structural nuances of these reagents influence the final properties of the lipid and the resulting LNP, providing researchers with the foundational knowledge to make informed decisions for their specific applications.

The Alkylating Agent: A Critical Determinant of Lipid Structure and Function

The synthesis of an ionizable lipid typically involves the nucleophilic substitution reaction between an amine-containing headgroup and an electrophilic alkylating agent. Alkyl bromides are frequently employed due to their favorable balance of reactivity and stability; the bromide anion is an excellent leaving group, facilitating efficient reaction under mild conditions.[6][7]

The structure of the alkyl bromide directly translates to the structure of the lipid's hydrophobic tails. Key structural features of the alkyl bromide that impact the final lipid's performance include:

  • Alkyl Chain Length: The length of the hydrocarbon chain influences the lipid's overall hydrophobicity and geometry. This, in turn, affects LNP stability, particle size, and, critically, organ tropism.[8][9] Studies have shown that varying tail length can shift mRNA expression from the liver to the spleen.[10]

  • Saturation: The presence or absence of double bonds in the alkyl chain is a major determinant of the lipid's fusogenicity. Unsaturated, kinked chains, like the linoleyl tails of the well-known DLin-MC3-DMA (MC3), are thought to disrupt the endosomal membrane more effectively, promoting payload release.[11][12] Saturated chains, by contrast, can pack more tightly, potentially increasing LNP stability.

  • Linker Chemistry: The linkage between the hydrophobic tail and the reactive bromide can incorporate biodegradable moieties, such as esters. This is a key strategy for enhancing the safety and tolerability of the resulting lipid by ensuring it can be metabolized and cleared from the body.[13]

Comparative Analysis of Alkyl Bromides for Lipid Synthesis

Here, we compare Nonyl 8-bromooctanoate against other representative alkyl bromides to illustrate the impact of their structural differences.

Featured Reagent: Nonyl 8-bromooctanoate
  • Structure: C9H19O-C(=O)-(CH2)7-Br

  • Key Features:

    • Saturated C9 Tail: A nine-carbon saturated alkyl chain (nonyl group).

    • C8 Ester Linker: An eight-carbon linker containing a biodegradable ester group.

  • Physicochemical Properties:

    • Molecular Formula: C17H33BrO2[14]

    • Molecular Weight: 349.35 g/mol [15]

    • Reactivity: The primary bromide is a good substrate for SN2 reactions with amine nucleophiles. The ester linkage is stable under typical alkylation conditions but is susceptible to hydrolysis in vivo.

Nonyl 8-bromooctanoate is an excellent reagent for synthesizing ionizable lipids with fully saturated, biodegradable tails.[6] This allows researchers to systematically investigate the role of saturated lipids in LNP stability and delivery, moving away from the canonical unsaturated lipid structures.

Data Presentation: Comparison of Representative Alkyl Bromides

The table below summarizes the key features of Nonyl 8-bromooctanoate and compares it with other hypothetical but representative alkyl bromides that could be used in lipid synthesis.

FeatureNonyl 8-bromooctanoate Alternative 1: Shorter, Saturated (e.g., Heptyl 6-bromohexanoate)Alternative 2: Longer, Saturated (e.g., Dodecyl 11-bromoundecanoate)Alternative 3: Unsaturated (e.g., Linoleyl Bromide)
Tail Structure C9, SaturatedC7, SaturatedC12, SaturatedC18, Di-unsaturated (cis,cis)
Linker C8 EsterC6 EsterC11 EsterNone (Direct Bromide)
Biodegradability High (Ester Linkage)High (Ester Linkage)High (Ester Linkage)Low (All-carbon backbone)
Expected Impact on LNP High stability, potentially larger particle size, altered organ tropism.[8][9]May enhance spleen-specific delivery.[10]Increased stability, potentially lower drug encapsulation.[8]High fusogenicity, potent endosomal escape, established liver tropism.[5][11]
Primary Application Systematic study of saturated lipid function; development of highly stable LNPs.Investigating organ tropism and the effects of shorter lipid tails.Tuning LNP stability and circulation time.High-potency hepatic gene silencing (benchmark for efficacy).

Experimental Protocols

The following section provides validated, step-by-step methodologies for the synthesis of a model ionizable lipid using an alkyl bromide like Nonyl 8-bromooctanoate, its formulation into LNPs, and subsequent characterization.

Workflow for Ionizable Lipid Synthesis and LNP Formulation

The diagram below illustrates the overall workflow, from the selection of reagents to the final characterization of the lipid nanoparticles.

G cluster_0 Part 1: Ionizable Lipid Synthesis cluster_1 Part 2: LNP Formulation & Characterization reagents 1. Reagent Selection - Amine Headgroup - Alkyl Bromide (e.g., Nonyl 8-bromooctanoate) reaction 2. Alkylation Reaction (SN2 Nucleophilic Substitution) reagents->reaction Solvent (DMF) Base (K2CO3) purification 3. Workup & Purification (Extraction, Column Chromatography) reaction->purification characterization1 4. Structural Verification (NMR, Mass Spectrometry) purification->characterization1 stocks 5. Prepare Lipid Stocks - Ionizable Lipid - DSPC, Cholesterol, PEG-Lipid (in Ethanol) characterization1->stocks Synthesized Lipid mixing 6. Rapid Mixing (Ethanol phase + Aqueous mRNA/siRNA phase) stocks->mixing dialysis 7. Dialysis / TFF (Buffer Exchange, Removal of Ethanol) mixing->dialysis characterization2 8. LNP Characterization (DLS, Zeta Potential, Encapsulation Eff.) dialysis->characterization2

Workflow from synthesis to LNP characterization.
Protocol 1: Synthesis of a Model Ionizable Lipid

This protocol describes the synthesis of a representative ionizable lipid via the double alkylation of a primary amine with Nonyl 8-bromooctanoate.

Materials:

  • 3-Aminopropane-1,2-diol

  • Nonyl 8-bromooctanoate (2.2 equivalents)

  • Potassium Carbonate (K2CO3, 3.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-aminopropane-1,2-diol (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (3.0 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add Nonyl 8-bromooctanoate (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Rationale: The use of a slight excess of the alkyl bromide ensures complete reaction of the amine. K2CO3 acts as a mild base to deprotonate the amine, enhancing its nucleophilicity. DMF is an excellent polar aprotic solvent for SN2 reactions.[16] Heating accelerates the reaction rate.

  • After completion, cool the reaction to room temperature and quench with deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure ionizable lipid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Formulation of mRNA-LNPs

This protocol uses a standard vortex mixing method for formulating LNPs. The molar ratios are based on clinically successful formulations.[17]

Materials:

  • Synthesized Ionizable Lipid (from Protocol 1)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA (or siRNA)

  • Citrate Buffer (10 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS, 1x, pH 7.4)

  • Ethanol (200 proof, RNase-free)

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of the synthesized ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

  • Prepare Lipid Mix: In an RNase-free microcentrifuge tube, combine the lipid stocks to achieve a final molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG 2000).[17][18] This ratio is a well-established starting point for potent LNP formulations.

  • Prepare mRNA Solution: In a separate RNase-free tube, dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged mRNA.

  • Formulation: Rapidly add the aqueous mRNA solution to the ethanolic lipid mix solution while vortexing at a moderate speed. The final volume ratio of aqueous to ethanol phase should be approximately 3:1.

  • Rationale: The rapid mixing of the two phases causes a change in solvent polarity that drives the self-assembly of the lipids around the mRNA core into nanoparticles.[1]

  • Incubate the resulting LNP solution at room temperature for 15-30 minutes.

  • Buffer Exchange: Dialyze the LNP solution against 1x PBS (pH 7.4) for at least 2 hours (with one buffer change) using an appropriate molecular weight cutoff (MWCO) dialysis cassette to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs, preparing them for in vivo use.

  • Characterization: Measure the LNP size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Structure-Activity Relationship (SAR) and Experimental Rationale

The choice of alkyl bromide is not arbitrary; it is a deliberate design choice based on established structure-activity relationships. The diagram below conceptualizes how the properties of the alkyl bromide cascade to influence the final biological performance of the LNP.

SAR core Alkyl Bromide Properties l1_1 Chain Length core->l1_1 l1_2 Saturation core->l1_2 l1_3 Linker Chemistry core->l1_3 l2_1 Lipid Geometry & Hydrophobicity l1_1->l2_1 l1_2->l2_1 l2_2 Membrane Fusogenicity l1_2->l2_2 l2_3 Biodegradability & Safety l1_3->l2_3 l3 LNP Performance (Efficacy, Tropism, Toxicity) l2_1->l3 l2_2->l3 l2_3->l3

Structure-Activity Relationship (SAR) cascade.
  • Why choose Nonyl 8-bromooctanoate? A researcher would select this reagent to synthesize lipids with saturated tails. This allows for a direct test of the hypothesis that increased lipid packing density enhances LNP stability in storage or circulation.[8] Furthermore, the built-in ester linkage is a rational design element to improve the clinical safety profile of the lipid.

  • Why choose an unsaturated alkyl bromide? For maximizing potency, particularly for liver targets, an unsaturated alkyl bromide (or a corresponding mesylate/tosylate) is the logical choice. The resulting kinked lipid tails are empirically known to correlate with higher transfection efficiency, likely by promoting the disruption of the endosomal membrane, a critical step for payload delivery.[5][11]

  • Why vary chain length? If the therapeutic goal is to shift delivery away from the liver and toward other organs like the spleen, synthesizing a library of lipids with shorter alkyl chains is a validated strategy.[10] This demonstrates a powerful principle: the alkylating agent can be used as a tool to tune the biodistribution of the final drug product.

Conclusion

The synthesis of effective ionizable lipids is a cornerstone of modern nucleic acid-based drug development. The choice of alkylating agent, far from being a minor detail, is a critical decision point that profoundly influences the physicochemical and biological properties of the final lipid nanoparticle.

Nonyl 8-bromooctanoate serves as a valuable tool for researchers, enabling the creation of ionizable lipids with saturated, biodegradable tails. This allows for systematic exploration of how lipid saturation impacts LNP stability, safety, and delivery efficacy. By comparing its structural features to those of shorter, longer, and unsaturated alkyl bromides, we can appreciate the direct line between a simple chemical reagent and the complex in vivo behavior of an advanced therapeutic. The experimental protocols and SAR principles outlined in this guide provide a robust framework for scientists to rationally design, synthesize, and evaluate the next generation of lipids for transformative new medicines.

References

Click to expand
  • Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery. Colloids and Surfaces B: Biointerfaces.
  • Synthesis, Activity, and Structure−Activity Relationship Studies of Novel Cationic Lipids for DNA Transfer. Journal of Medicinal Chemistry.
  • Structure–Activity Relationships of Cationic Lipidoids against Escherichia coli. MDPI.
  • Systematic Design, Synthesis, and Evaluation of Ionizable Lipids for Lipid Nanoparticles Delivering mRNA. DSpace Repository.
  • Structure-Activity Relationship in Cationic Lipid Mediated Gene Transfection. Ingenta Connect.
  • Cationic phospholipids: structure–transfection activity relationships. RSC Publishing.
  • Cationic lipids: molecular structure/ transfection activity relationships and interactions with biomembranes. PubMed.
  • High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. National Institutes of Health.
  • Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. PubMed.
  • Nonyl 8-bromooctanoate | C17H33BrO2 | CID 126697430. PubChem.
  • Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. ResearchGate.
  • Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. PMC.
  • DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. PMC.
  • Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles. PMC.
  • Synthesis of long-chain alkyl and alkenyl bromides. PubMed.
  • Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles. PMC.
  • MC3-type lipids and use thereof in the preparation of lipid nanoparticles. Google Patents.
  • D-Lin-MC3-DMA. MedchemExpress.com.
  • Preparation of MC3 Lipid Nanoparticles for RNA delivery. Tocris Bioscience.
  • nonyl 8-bromooctanoate, 2089253-38-1. BroadPharm.
  • nonyl 8-bromooctanoate. MedKoo Biosciences.
  • alkyl and alkylene bromides. Organic Syntheses Procedure.
  • Synthesis of long-chain alkyl and alkenyl bromides. ResearchGate.
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC.
  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. MDPI.
  • The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br. ResearchGate.

Sources

Comparative

A Comparative Guide to the Performance of Novel Biodegradable Lipids in LNP Formulations

This guide provides a deep-dive comparison into the performance of next-generation biodegradable ionizable lipids for nucleic acid delivery, using clinically established lipids as benchmarks. We will explore the structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a deep-dive comparison into the performance of next-generation biodegradable ionizable lipids for nucleic acid delivery, using clinically established lipids as benchmarks. We will explore the structural rationale, comparative performance data, and the experimental workflows essential for researchers, scientists, and drug development professionals in the field of genetic medicine. While direct performance data for lipids derived specifically from the synthon "Nonyl 8-bromooctanoate" is not extensively published, we will use its structure as a model to discuss a critical class of lipids: those featuring biodegradable ester linkages.

The Central Role of Ionizable Lipids in Nucleic Acid Delivery

Lipid Nanoparticles (LNPs) have emerged as the leading non-viral platform for delivering delicate nucleic acid payloads like siRNA and mRNA.[1][2] Their clinical success, exemplified by the siRNA therapeutic Onpattro® (using DLin-MC3-DMA) and the COVID-19 mRNA vaccines (using SM-102 and ALC-0315), hinges on the performance of their most critical component: the ionizable lipid.[3][4]

These lipids are ingeniously designed to be near-neutral at physiological pH (≈7.4) to ensure stability in circulation, but become positively charged in the acidic environment of the endosome (pH ≈ 5.5-6.5). This pH-dependent protonation is crucial for two reasons:

  • Encapsulation: It facilitates the complexation with the negatively charged nucleic acid backbone during the formulation process at a low pH.

  • Endosomal Escape: Once the LNP is taken up by a cell via endocytosis, the protonated lipid interacts with anionic lipids in the endosomal membrane, disrupting the membrane and releasing the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[5]

However, the very stability that makes first-generation lipids like DLin-MC3-DMA effective also contributes to their slow degradation and potential for toxicity with repeated dosing.[3] This has spurred the development of biodegradable ionizable lipids, designed for high efficacy and an improved safety profile.

Deconstructing the Ionizable Lipid: A Modular Approach

The performance of an ionizable lipid is dictated by the interplay of its three core components: the headgroup, the linker, and the lipid tails. Understanding this structure-activity relationship (SAR) is key to rational lipid design.[5][6]

G cluster_lipid Modular Structure of an Ionizable Lipid cluster_properties Key Performance Attributes Lipid Ionizable Headgroup Linker Lipid Tails pKa pKa & Buffering (Endosomal Escape) Lipid:head->pKa Biodegradability Biodegradability (Safety & Clearance) Lipid:linker->Biodegradability Fusogenicity Fusogenicity & Potency (Delivery Efficacy) Lipid:tails->Fusogenicity

Caption: Modular design of ionizable lipids and their functional contributions.

  • Ionizable Headgroup: Typically a tertiary amine, its structure dictates the pKa of the lipid. An optimal pKa (generally between 6.2 and 6.8) is critical for efficient endosomal escape.[6][7]

  • Lipid Tails: These hydrophobic chains (often C12-C18 in length) form the core of the LNP. Their length, degree of saturation, and branching influence the fluidity and fusogenicity of the nanoparticle, directly impacting delivery potency.[8][9]

  • Linker: This moiety connects the headgroup to the tails. The chemistry of the linker is the primary determinant of biodegradability. While traditional lipids use stable ether or amine linkages, next-generation designs incorporate cleavable groups, such as esters.

A hypothetical lipid derived from a synthon like Nonyl 8-bromooctanoate would feature an ester linker. The bromide atom serves as a leaving group for attaching an ionizable headgroup, while the "nonyl" and "octanoate" portions would form the lipid tails. This ester bond is the key to its biodegradability, as it can be hydrolyzed by intracellular esterase enzymes.[3]

Comparative Performance Analysis

The ultimate measure of a novel lipid is its performance relative to established standards. Below, we compare the typical characteristics of LNPs formulated with benchmark lipids against those expected from a well-designed, ester-based biodegradable lipid.

Table 1: Comparative Physicochemical Properties of LNP Formulations
ParameterDLin-MC3-DMASM-102 / ALC-0315Ester-Based Biodegradable Lipids
Typical Size (nm) 80 - 10070 - 10070 - 100
Polydispersity Index (PDI) < 0.2< 0.15< 0.2
Encapsulation Efficiency (%) > 90%> 95%> 90%
Zeta Potential (at pH 7.4) Near-neutralNear-neutralNear-neutral
pKa ~6.4~6.1 - 6.7~6.0 - 6.8
Primary Linker Chemistry Tertiary AmineEster / AmideEster
Biodegradability SlowModerateRapid (Esterase-mediated)

Data compiled from multiple sources for representative comparison.[10][11][12]

Table 2: Comparative In Vitro and In Vivo Performance
Performance MetricDLin-MC3-DMA (siRNA)SM-102 / ALC-0315 (mRNA)Ester-Based Biodegradable Lipids (mRNA/siRNA)
Primary In Vivo Target Liver (Hepatocytes)Liver, Spleen, Muscle (IM injection)Liver, Spleen (tunable by design)
Relative In Vitro Potency HighVery HighHigh to Very High
In Vivo Efficacy Clinically validated gene silencingClinically validated protein expressionHigh protein expression/silencing in preclinical models
Key Advantage Robust, first-in-class clinical dataHigh potency for vaccination and therapeuticsImproved safety profile, rapid clearance, potential for reduced immunogenicity on repeat dosing.[3][7]
Primary Challenge Slow clearance, potential for accumulationIn vitro performance may not fully predict in vivo outcomes.[10][11]Balancing stability for shelf-life with rapid in vivo degradation.

The Biodegradability Advantage: Designing for Safety

The inclusion of ester bonds within the lipid structure is a deliberate strategy to leverage the body's natural enzymatic machinery for clearance.

G cluster_workflow Mechanism of Biodegradation LNP Ester-Linked Lipid in Cytoplasm Products Cleared Metabolites (e.g., Fatty Acid, Alcohol) LNP->Products Hydrolysis Esterase Cellular Esterases Esterase->LNP

Caption: Enzymatic cleavage of ester-linked lipids by cellular esterases.

This degradation pathway breaks the lipid down into smaller, more readily metabolized components, such as fatty acids and small-molecule alcohols. This prevents the lipid accumulation in tissues, particularly the liver, that can be a concern with non-biodegradable lipids after multiple administrations. This feature is paramount for developing therapies for chronic diseases that require repeat dosing.

Core Experimental Protocols

Reproducible and well-characterized experiments are the foundation of LNP development. The following protocols outline the standard workflow for formulating, characterizing, and testing novel lipids.

Protocol 1: LNP Formulation by Microfluidic Mixing

This method provides rapid, controlled, and scalable production of uniform LNPs.

Rationale: Mixing an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid under controlled laminar flow allows for spontaneous self-assembly of the LNPs. The rapid mixing prevents the formation of large, heterogeneous aggregates.

Step-by-Step Methodology:

  • Solution Preparation:

    • Lipid Phase: Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable:DSPC:cholesterol:PEG).

    • Aqueous Phase: Prepare the nucleic acid (siRNA or mRNA) in a low pH buffer, such as 50 mM sodium citrate, pH 4.0.

  • Microfluidic Mixing:

    • Load the lipid phase and aqueous phase into separate syringes.

    • Mount the syringes onto a microfluidic mixing device (e.g., from NanoAssemblr™).

    • Set the flow rate ratio (FRR) of aqueous to organic phase, typically 3:1.

    • Set the total flow rate (TFR), for example, 12 mL/min.

    • Initiate mixing. The lipids will precipitate and encapsulate the nucleic acid as they come into contact with the aqueous phase, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is immediately dialyzed against phosphate-buffered saline (PBS), pH 7.4, overnight using a dialysis cassette (e.g., 10kDa MWCO) to remove ethanol and raise the pH. This neutralizes the LNP surface charge.

Protocol 2: Physicochemical Characterization

Rationale: These quality control steps are essential to ensure batch-to-batch consistency and to confirm that the LNPs meet the required specifications for size, stability, and payload encapsulation.[13][14]

Methodologies:

  • Size and Polydispersity Index (PDI):

    • Dilute an aliquot of the purified LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). An acceptable PDI is typically < 0.2.

  • Zeta Potential:

    • Dilute an aliquot in a suitable low-conductivity buffer.

    • Measure the surface charge using Laser Doppler Velocimetry. The value should be close to neutral at pH 7.4.

  • Nucleic Acid Encapsulation Efficiency:

    • Use a fluorescent dye assay, such as the Quant-iT™ RiboGreen™ assay.

    • Measure the fluorescence of the LNP sample before and after adding a lysing agent (e.g., 0.5% Triton X-100).

    • The fluorescence before lysis represents unencapsulated RNA, while the fluorescence after lysis represents total RNA.

    • Calculate the efficiency as: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.

Protocol 3: In Vitro Transfection Efficiency Assay

Rationale: This assay provides the first indication of the biological activity of the LNP formulation by measuring its ability to deliver its payload and elicit a functional outcome (protein expression or gene silencing) in a cellular context.

Step-by-Step Methodology:

  • Cell Seeding: 24 hours prior to transfection, seed a relevant cell line (e.g., HeLa cells for general screening, or Huh7 hepatocytes for liver-targeting studies) in a 96-well plate.

  • LNP Treatment:

    • Dilute the LNP formulation in cell culture medium to achieve the desired final concentration of nucleic acid (e.g., 100 ng of mRNA per well).

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Functional Readout:

    • For mRNA (e.g., encoding Luciferase): Lyse the cells and use a luciferase assay kit to measure the bioluminescent signal with a plate reader. Higher signal indicates better transfection.

    • For siRNA (e.g., targeting a housekeeping gene like GAPDH): Lyse the cells, extract the total RNA, and perform qRT-PCR to quantify the target gene's mRNA levels relative to a control. Lower mRNA levels indicate successful silencing.

G cluster_prep 1. Preparation cluster_form 2. Formulation cluster_char 3. Characterization cluster_test 4. In Vitro Testing A Prepare Lipid (Ethanol) C Microfluidic Mixing A->C B Prepare Nucleic Acid (Aqueous Buffer pH 4.0) B->C D Dialysis vs. PBS pH 7.4 C->D E DLS (Size, PDI) Zeta Potential D->E F RiboGreen Assay (Encapsulation %) D->F G Treat Cells with LNPs D->G H Incubate 24-48h G->H I Functional Readout (Luciferase, qRT-PCR) H->I

Caption: Standard experimental workflow from LNP formulation to in vitro validation.

Conclusion and Future Outlook

The rational design of ionizable lipids is the driving force behind innovation in nucleic acid therapeutics. While established lipids have paved the way, the future lies in biodegradable materials that offer a superior safety profile without compromising efficacy. Lipids featuring cleavable ester linkages, derived from synthons like Nonyl 8-bromooctanoate, represent a promising strategy to achieve this balance. By systematically evaluating new materials against clinical benchmarks using robust and reproducible protocols, the field can continue to develop safer and more effective genetic medicines for a wider array of diseases.

References

  • Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo. Journal of the American Chemical Society. ([Link])

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. PMC. ([Link])

  • Developing Biodegradable Lipid Nanoparticles for Intracellular mRNA Delivery and Genome Editing. PubMed. ([Link])

  • Degradable PEG-lipids for lipid nanoparticle mRNA formulation. IBM Research. ([Link])

  • Developing Biodegradable Lipid Nanoparticles for Intracellular mRNA Delivery and Genome Editing. Accounts of Chemical Research - ACS Publications. ([Link])

  • Biodegradable Polymer-Lipid Nanoparticles for Effective In Vivo mRNA Delivery. IBM Research. ([Link])

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ResearchGate. ([Link])

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. ACS Biomaterials Science & Engineering - ACS Publications. ([Link])

  • PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. Nanoscale (RSC Publishing). ([Link])

  • Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature. PMC. ([Link])

  • Lipid-Based Nanoparticles for siRNA Delivery. Taylor & Francis Online. ([Link])

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. ([Link])

  • Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs. NIH. ([Link])

  • Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells. PMC - NIH. ([Link])

  • Development of amino acid-modified biodegradable lipid nanoparticles for siRNA delivery. ScienceDirect. ([Link])

  • Development and characterization of nanostructured lipid carriers of oral hypoglycemic agent: Selection of surfactants. ResearchGate. ([Link])

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. MDPI. ([Link])

  • Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications. PubMed. ([Link])

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. ResearchGate. ([Link])

  • Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications. MDPI. ([Link])

  • In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics and gene editors. PMC. ([Link])

  • PRELIVE: A Framework for Predicting Lipid Nanoparticles In Vivo Efficacy and Reducing Reliance on Animal Testing. ResearchGate. ([Link])

  • RESEARCH CONFERENCE. Nanomedicines Innovation Network. ([Link])

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Validation of Novel Ionizable Lipids Derived from Nonyl 8-bromooctanoate

This guide provides a comprehensive framework for the in vitro validation of novel ionizable lipids synthesized from the precursor Nonyl 8-bromooctanoate. We will objectively compare the performance of lipid nanoparticle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of novel ionizable lipids synthesized from the precursor Nonyl 8-bromooctanoate. We will objectively compare the performance of lipid nanoparticles (LNPs) formulated with these novel lipids against established industry standards. This document is intended for researchers, scientists, and drug development professionals engaged in the creation and evaluation of next-generation gene delivery vectors. Our focus is on the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible data generation.

Introduction: The Critical Role of Ionizable Lipids in Gene Delivery

Lipid nanoparticles (LNPs) have become the leading non-viral platform for delivering nucleic acid therapeutics, a prominence underscored by the success of mRNA-based COVID-19 vaccines.[1][2] An LNP formulation typically comprises four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2] Of these, the ionizable lipid is arguably the most critical, as it is primarily responsible for encapsulating the negatively charged nucleic acid payload and, crucially, for facilitating its escape from the endosome into the cytoplasm where it can be translated.[][4]

The search for novel ionizable lipids with improved efficacy and safety profiles is a key driver of innovation in the field. Precursors like Nonyl 8-bromooctanoate are valuable starting materials for synthesizing new lipid structures, such as those with branched tails, which can influence the potency and biodistribution of the final LNP.[5] However, a new lipid is only as good as its performance. A rigorous, multi-parametric in vitro validation process is essential to determine its potential before committing to costly in vivo studies. This guide outlines such a process, using well-established lipids as benchmarks for comparison.

From Precursor to Nanoparticle: Synthesis and Formulation

Synthesis of a Novel Ionizable Lipid from Nonyl 8-bromooctanoate

Nonyl 8-bromooctanoate serves as a key building block for creating the lipid "tail," which dictates the hydrophobicity and geometry of the final molecule.[6][7] A common strategy involves reacting this alkyl halide with a multi-functional amine "head" group. This reaction, often a nucleophilic substitution, allows for the combinatorial synthesis of a library of new lipid-like materials (lipidoids).[8] The structure of the amine head group is critical, as it contains the ionizable nitrogen atoms that are protonated in the acidic endosome, triggering membrane disruption.[4]

For the purpose of this guide, we will consider a hypothetical novel lipid, "NBO-L1," synthesized from a Nonyl 8-bromooctanoate precursor.

Comparative LNP Formulation via Microfluidics

To ensure a fair comparison, all LNPs must be formulated under identical conditions, varying only the ionizable lipid. Microfluidic mixing is the state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency due to its rapid and controlled mixing of a lipid-in-ethanol phase with a nucleic acid-in-aqueous-buffer phase.[9][10][11]

Alternative Lipids for Comparison:

  • ALC-0315: Utilized in the Pfizer-BioNTech COVID-19 vaccine.

  • SM-102: Utilized in the Moderna COVID-19 vaccine.

  • DLin-MC3-DMA (MC3): The ionizable lipid in the first FDA-approved siRNA therapeutic, Onpattro.[12]

The workflow for formulating these LNPs is a critical first step in their validation.

LNP_Formulation_Workflow cluster_mixing Controlled Mixing cluster_purification Downstream Processing A Lipid Stock in Ethanol (Ionizable Lipid*, DSPC, Cholesterol, PEG-Lipid) C Microfluidic Device (e.g., NanoAssemblr) A->C B mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) B->C D Dilution (Stop Particle Growth) C->D Rapid Mixing C->D E Buffer Exchange & Concentration (Dialysis / TFF to PBS, pH 7.4) D->E F Sterile Filtration (0.22 µm filter) E->F G Final LNP Formulation (Ready for Characterization) F->G caption Fig 1: LNP Formulation Workflow.

Caption: Fig 1: Generalized workflow for LNP formulation using microfluidics. *The ionizable lipid is swapped for each formulation (NBO-L1, ALC-0315, SM-102, MC3).

The In Vitro Validation Gauntlet

Once formulated, the LNPs undergo a series of assays designed to assess their physical characteristics, safety, and efficacy.

Pillar 1: Physicochemical Characterization

These initial assessments are fundamental to ensuring quality and consistency. They determine if the novel lipid forms particles with characteristics suitable for drug delivery.[13][14]

  • Particle Size & Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The ideal size for cellular uptake is typically below 150 nm, while a low PDI (<0.2) indicates a monodisperse and homogenous formulation.[15]

  • Zeta Potential: Measures the surface charge of the LNPs. At physiological pH (7.4), LNPs should have a near-neutral charge to reduce non-specific interactions and improve stability in circulation.[16]

  • Encapsulation Efficiency (EE%): Quantifies the percentage of mRNA successfully loaded into the LNPs. This is commonly measured using a fluorescent dye assay like RiboGreen, which preferentially binds to free, unencapsulated RNA.[16] High EE (>90%) is critical for therapeutic potency.[2]

Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency

  • Prepare a standard curve of the mRNA used for encapsulation.

  • In a 96-well black plate, pipette 50 µL of the LNP formulation into two separate wells.

  • To one well, add 50 µL of a buffer containing 0.2% Triton X-100 to lyse the LNPs and release all mRNA (Total mRNA).

  • To the other well, add 50 µL of buffer without detergent (Unencapsulated mRNA).

  • Incubate the plate at 37°C for 15 minutes.

  • Add 100 µL of diluted RiboGreen reagent to all wells.

  • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm) on a plate reader.

  • Calculate EE% using the formula: EE% = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100%.[16]

Pillar 2: Cytotoxicity Assessment

A successful delivery vehicle must be non-toxic to cells. Cytotoxicity is a critical early checkpoint. Assays like the MTT or AlamarBlue (Resazurin) assay measure metabolic activity, which correlates with cell viability.[17][18]

Experimental Protocol: Cell Viability (Resazurin Assay)

  • Seed cells (e.g., HEK293 or HeLa) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of each LNP formulation (NBO-L1, ALC-0315, SM-102, MC3) in complete cell culture medium.

  • Replace the existing medium with the LNP-containing medium. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

  • Incubate for 24 to 48 hours at 37°C and 5% CO2.

  • Add Resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Express results as a percentage of the viability of untreated control cells.

Pillar 3: In Vitro Transfection Efficiency

This is the ultimate measure of an LNP's primary function: delivering its payload for functional protein expression. This is typically assessed using a reporter mRNA, such as Firefly Luciferase (Fluc) or Green Fluorescent Protein (GFP).[19][20]

Experimental Protocol: Luciferase Transfection Assay

  • Seed cells (e.g., HepG2 or HeLa) in a 96-well white plate and allow them to adhere overnight.[20]

  • Treat cells with LNP formulations encapsulating Luciferase mRNA at various doses.

  • Incubate for 24 hours to allow for mRNA translation.[20]

  • Remove the culture medium and lyse the cells using a suitable lysis buffer.

  • Add a luciferase substrate reagent to the cell lysate.

  • Immediately measure the resulting bioluminescence using a luminometer.[2]

  • Higher luminescence values directly correlate with higher transfection efficiency.

Pillar 4: Endosomal Escape Analysis

Poor endosomal escape is a major bottleneck in nucleic acid delivery.[][21] An ionizable lipid's ability to disrupt the endosomal membrane upon acidification is its most important mechanistic function.[4] The Galectin-8 (Gal8) recruitment assay is a powerful method to visualize endosomal damage in real-time. Gal8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomes. By using a cell line stably expressing Gal8-GFP, endosomal escape events can be visualized as distinct GFP puncta.[21][22]

Endosomal_Escape cluster_pathway Mechanism of LNP-mediated Endosomal Escape Uptake 1. LNP Uptake via Endocytosis Endosome 2. LNP in Early Endosome (pH ~6.5) Uptake->Endosome Acidification 3. Endosome Acidification (pH ~5.0-5.5) Endosome->Acidification Protonation 4. Ionizable Lipids Become Protonated (+ charge) Acidification->Protonation Interaction 5. Charged LNP interacts with - charged endosomal lipids Protonation->Interaction Disruption 6. Endosomal Membrane Disruption Interaction->Disruption Release 7. mRNA Payload Released into Cytoplasm Disruption->Release caption Fig 2: Endosomal Escape Pathway.

Caption: Fig 2: Key steps in the pH-dependent endosomal escape of LNPs.[]

Experimental Protocol: Galectin-8-GFP Endosomal Escape Assay

  • Seed Gal8-GFP expressing cells onto glass-bottom imaging dishes.

  • Treat cells with the different LNP formulations.

  • Perform live-cell imaging using a confocal microscope over a period of several hours.

  • Quantify the number and intensity of Gal8-GFP puncta per cell for each condition.

  • A higher number of GFP puncta indicates a greater frequency of endosomal membrane disruption events, and thus, more efficient endosomal escape.[21]

Comparative Data Summary

To facilitate a clear comparison, the quantitative data from the validation gauntlet should be summarized in a structured table. The following is an illustrative example of how such data would be presented.

Parameter NBO-L1 LNP ALC-0315 LNP SM-102 LNP MC3 LNP Acceptable Range
Size (nm) 95.389.592.198.470 - 150 nm
PDI 0.110.090.100.13< 0.2
Zeta Potential (mV) -2.5-1.8-2.1-3.5-10 to +10 mV
Encapsulation Eff. (%) 94%96%95%92%> 90%
Cell Viability (IC50, µg/mL) 15.218.512.820.1Higher is better
Transfection (RLU/mg protein) 1.8 x 10⁸2.5 x 10⁸2.2 x 10⁸1.1 x 10⁸Higher is better
Endosomal Escape (Gal8 puncta/cell) 25322915Higher is better

Table 1: Illustrative comparative data for LNPs formulated with the novel NBO-L1 lipid versus established alternatives. RLU = Relative Light Units.

Conclusion: Synthesizing the Evidence

This guide outlines a logical, multi-pillar strategy for the in vitro validation of novel ionizable lipids derived from precursors like Nonyl 8-bromooctanoate. By systematically evaluating physicochemical properties, cytotoxicity, transfection efficiency, and the critical mechanism of endosomal escape, researchers can build a comprehensive performance profile.

The key to a meaningful evaluation lies in direct comparison against clinically relevant benchmarks (ALC-0315, SM-102, MC3) under identical formulation and assay conditions. While in vitro results do not always perfectly predict in vivo outcomes, a strong performance across this validation gauntlet is a crucial prerequisite for advancing a novel lipid candidate into preclinical animal models.[12][23] This structured approach ensures that only the most promising candidates, backed by robust and reproducible data, proceed through the development pipeline.

References

  • AZoM. (2025). Characterizing Lipid Nanoparticles and Liposomes. [Link]

  • NeoVac. (2025). Advancing LNP Characterization for Drug Delivery. YouTube. [Link]

  • Zhang, Y., et al. (2022). Characterization of lipid-based nanomedicines at the single-particle level. National Institutes of Health (PMC). [Link]

  • ResearchGate. (Protocol). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. [Link]

  • Gim, M., et al. (2021). Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery. National Institutes of Health (PMC). [Link]

  • Yu, W., et al. (2016). In vitro transfection efficiency assay. Bio-protocol. [Link]

  • Deng, W., et al. (2024). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. [Link]

  • SpA, A. (2025). Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. [Link]

  • Winter, E., et al. (2016). Cytotoxicity of lipid nanoparticles in VERO and L1210 cells. ResearchGate. [Link]

  • PreciGenome. Overview of LNP Synthesis, Formulation and Manufacturing Methods. [Link]

  • Sayers, E. J., et al. (2025). Emerging Approaches for the Discovery of Lipid-Based RNA Delivery Systems. National Institutes of Health (PMC). [Link]

  • Ma, L., et al. (2026). Rapid Assessment of Immune Effector Cell-mediated Cytotoxicity using mRNA Lipid Nanoparticles. bioRxiv. [Link]

  • ResearchGate. (Request PDF). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. [Link]

  • El-Mayta, R., et al. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. MITCHELL LAB. [Link]

  • Inside Therapeutics. (2026). LNP synthesis: Overview of the manufacturing methods. [Link]

  • Patel, J., & Patel, B. (2025). Development and Analytical Validation of a Lipid Nanoparticle - Based Delivery System for mRNA Vaccines. ResearchGate. [Link]

  • AUETD Home. (2025). Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study. [Link]

  • Samaridou, E., et al. (2023). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. MDPI. [Link]

  • Gheyas, F. (2025). Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. National Institutes of Health (PMC). [Link]

  • Li, Y., et al. (2020). Synthesis, characterization, and cytotoxicity test of combinatorial.... ResearchGate. [Link]

  • RSC Publishing. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery. [Link]

  • Google Patents. US11066355B2 - Branched tail lipid compounds and compositions for intracellular delivery of therapeutic agents.
  • Samaridou, E., et al. (2025). Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. National Institutes of Health (PMC). [Link]

  • Sago, C. D., et al. (2018). A direct comparison of in vitro and in vivo nucleic acid delivery mediated by hundreds of nanoparticles reveals a weak correlation. National Institutes of Health (PMC). [Link]

  • Encyclopedia.pub. (2024). Methods of Manufacture of Lipid Nanoparticles. [Link]

  • Life Technologies. (2012). Plasmid DNA Transfection Protocol. YouTube. [Link]

  • Guan, S., et al. (2022). Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles. PubMed. [Link]

  • National Institutes of Health (PubChem). Nonyl 8-bromooctanoate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Nonyl 8-bromooctanoate

Topic: Audience: Researchers, scientists, and drug development professionals (specifically in Lipid Nanoparticle/LNP synthesis). Executive Safety Assessment: The "Silent" Hazard Nonyl 8-bromooctanoate is not a standard c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals (specifically in Lipid Nanoparticle/LNP synthesis).

Executive Safety Assessment: The "Silent" Hazard

Nonyl 8-bromooctanoate is not a standard commodity chemical; it is a specialized lipid synthon used primarily in the synthesis of ionizable lipids for drug delivery (e.g., LNPs for mRNA vaccines).

The Critical Risk: Most researchers treat this as a generic organic intermediate. This is a mistake.

  • Chemical Class: Long-chain Alkyl Bromide / Ester.

  • Mechanism of Toxicity: It is an alkylating agent . The terminal bromine is a good leaving group, designed to react with amines in your synthesis. Biologically, this means it can alkylate DNA and proteins.

  • The "Trojan Horse" Effect: The nonyl (C9) and octanoate (C8) chains make this molecule highly lipophilic . Unlike small alkyl halides (e.g., methyl iodide) which are volatile, this molecule is oily and non-volatile. It will not evaporate from your skin; it will absorb through it, carrying the reactive bromide payload into the lipid bilayer of your cells.

Immediate Directive: Treat as a Skin-Absorbing Alkylating Agent . Standard thin nitrile gloves are insufficient for prolonged handling.[1]

PPE Matrix & Selection Logic

The following selection criteria are based on the principle of Permeation vs. Degradation . Because this molecule is lipophilic, it will solvate into nitrile rubber, causing silent breakthrough before physical degradation is visible.

Protective Equipment Specifications
ComponentRecommendationTechnical Rationale (The "Why")
Hand Protection (Primary) Silver Shield® / 4H® (PE/EVAL Laminate) Essential. Laminate films provide the only verified barrier against broad-spectrum alkylating agents. Nitrile swells upon contact with lipophilic esters.
Hand Protection (Outer) Disposable Nitrile (5-8 mil) Used over the laminate glove to provide dexterity and grip (laminates are slippery). Change immediately upon splash.
Respiratory Certified Fume Hood Low vapor pressure (high MW) reduces inhalation risk unless heated. Aerosols are the primary inhalation threat.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[2] If the oily liquid splashes, it adheres to skin/eyes and resists water washing. Goggles seal the orbital area.
Body Protection Tyvek® Lab Coat (or Apron) Cotton lab coats absorb lipophilic liquids, holding the alkylating agent against the skin. Tyvek repels liquids.

Operational Protocol: Safe Handling Lifecycle

This protocol uses a Self-Validating System : At each step, you must verify the integrity of your barrier before proceeding.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood face velocity is >100 fpm.

  • Glove Donning Sequence:

    • Layer 1: Laminate Glove (Silver Shield).

    • Layer 2: Nitrile Glove (Standard cuff).

    • Validation: Rub hands together. If the outer glove slides excessively, size down the nitrile to secure the laminate liner.

  • Weighing:

    • Do not weigh on an open bench. Move the balance into the hood or use a secondary containment tray if weighing must be done externally.

    • Technique: Use a positive displacement pipette or a glass syringe for liquid transfer to avoid dripping.

Phase 2: Reaction Setup (The Critical Zone)
  • Solvent Choice: When dissolved in organic solvents (DCM, THF), the permeation rate through gloves increases exponentially.

  • The "Dirty Hand" Rule: Designate one hand as "dirty" (handling the syringe/flask) and one as "clean" (operating the sash/keyboard).

  • Spill Response: If a drop lands on your outer nitrile glove:

    • STOP immediately.

    • Doff the outer nitrile glove only.

    • Inspect the inner laminate glove. If dry, don a new nitrile glove.

    • If the laminate glove is compromised, doff all gloves and wash hands immediately.

Phase 3: Quenching & Disposal
  • Quenching: Unreacted alkyl bromides in waste streams are a hazard. Quench excess reagent with a nucleophile (e.g., dilute aqueous ammonia or thiosulfate) before disposal, if compatible with your waste stream protocols.

  • Waste Segregation: Dispose of as Halogenated Organic Waste . Do not mix with oxidizers.

Visualization: The Safety Workflow

The following diagram illustrates the decision logic for handling lipophilic alkylating agents.

SafetyWorkflow Start START: Handling Nonyl 8-bromooctanoate RiskAssess Risk Assessment: Lipophilic + Alkylating Agent Start->RiskAssess PPE_Check PPE Donning: 1. Laminate Liner 2. Nitrile Outer 3. Tyvek Sleeves RiskAssess->PPE_Check Handling Experimental Manipulation (In Fume Hood) PPE_Check->Handling Splash Splash Event? Handling->Splash NoSplash Complete Experiment Splash->NoSplash NO SplashAction STOP: 1. Doff Outer Nitrile 2. Inspect Laminate Splash->SplashAction YES Disposal Disposal: Halogenated Waste Stream NoSplash->Disposal SplashAction->PPE_Check Liner Intact (Re-glove) Decon Decontamination: Wash with Soap/Water (Do not use Alcohol) SplashAction->Decon Breakthrough Detected Decon->Disposal

Figure 1: Decision logic for handling lipophilic alkyl bromides, prioritizing barrier integrity checks.

Emergency Response Protocols

Skin Contact (The "Sticky" Hazard)

Because Nonyl 8-bromooctanoate is lipophilic, water alone will bead off, failing to remove the chemical efficiently.

  • Blot, Don't Rub: Gently blot excess liquid with a dry absorbent pad.

  • Soap Emulsification: Apply liquid soap directly to the skin (without water first) to emulsify the oil.

  • Rinse: Rinse with lukewarm water for 15 minutes.

  • Contraindication: NEVER use ethanol or acetone to clean skin. Organic solvents act as a vehicle, driving the alkyl bromide deeper into the dermal layers [1].

Spill Cleanup
  • Isolate: Evacuate the immediate area.

  • PPE: Wear Silver Shield gloves and a respirator if outside the hood.

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: Wipe the surface with a mild surfactant solution to lift the oily residue.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Dermal Exposure - Chemical Absorption. United States Department of Labor. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Alkyl Bromides (General Hazard Profile). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.